Product packaging for Hypertensinamide(Cat. No.:CAS No. 53-73-6)

Hypertensinamide

Cat. No.: B1667400
CAS No.: 53-73-6
M. Wt: 1031.2 g/mol
InChI Key: JYPVVOOBQVVUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensinamide is an oligopeptide.
ANGIOTENSIN AMIDE is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
The octapeptide amide of bovine angiotensin II used to increase blood pressure by vasoconstriction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H70N14O11 B1667400 Hypertensinamide CAS No. 53-73-6

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVOOBQVVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-73-6
Record name Angiotensin amide
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Record name Angiotensinamide
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Angiotensin Peptides Within the Renin Angiotensin System: a Foundational Overview

Historical Context of Angiotensin Peptide Research

The history of the RAS and angiotensin research spans nearly two centuries, with early observations linking kidney function to blood pressure regulation. ahajournals.org The pressor effect of renal extracts was reported in 1898, and the term "renin" was introduced. ahajournals.org The subsequent decades saw significant research culminating in the discovery of angiotensin II (Ang II), the primary effector peptide of the RAS, and its receptors in 2000. ahajournals.org The understanding of the RAS has continued to evolve with the identification of additional components and pathways beyond the classical view. nih.govahajournals.orgahajournals.org Early research also explored the effects of related compounds, such as the demonstration in 1968 that injection of angiotensin amide into the hypothalamus caused a specific drinking response in rats. nih.gov

Components and Functional Interplay of the Renin-Angiotensin System (RAS)

The RAS involves a series of enzymatic steps that process precursor proteins into biologically active peptides. nih.govgenome.jp The system is ubiquitous, involving multiple organ systems, including the kidneys, lungs, systemic vasculature, adrenal cortex, and brain. nih.gov

Angiotensinogen (B3276523) and Renin-Mediated Cleavage

The process begins with angiotensinogen, a protein primarily synthesized and secreted by the liver. nih.govfrontiersin.org Angiotensinogen is considered the starting substrate and carrier of the angiotensin peptides. genome.jpfrontiersin.org Renin, an aspartyl protease primarily released by the juxtaglomerular cells in the kidneys in response to stimuli like decreased renal blood flow or reduced sodium delivery, cleaves angiotensinogen. wikipedia.orgnih.govcvphysiology.comproteopedia.org This cleavage occurs at a specific leucine-valine peptide bond near the N-terminus of angiotensinogen. proteopedia.orgwikipedia.org This rate-limiting step in the RAS cascade releases the decapeptide angiotensin I (Ang I). frontiersin.orgproteopedia.org While angiotensinogen was initially thought to be a passive substrate, recent studies suggest it plays a more active role in regulating its cleavage by renin through conformational changes. frontiersin.org Renin has also been shown to cleave complement C3, although angiotensinogen is its preferred substrate. frontiersin.org

Angiotensin-Converting Enzyme (ACE) and Angiotensin II Generation

Angiotensin I, an inactive decapeptide, is primarily converted to the biologically active octapeptide angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). wikipedia.orgnih.govnih.govyoutube.com ACE is a peptidyl-dipeptidase predominantly found on the surface of vascular endothelial cells, particularly in the lungs. wikipedia.orgnih.gov ACE cleaves two amino acids from the C-terminal of Ang I to form Ang II. nih.gov Ang II is the major bioactive product of the classical RAS and is a potent vasoconstrictor, increasing systemic vascular resistance and blood pressure. wikipedia.orgcvphysiology.com It also stimulates the secretion of aldosterone (B195564) from the adrenal cortex, leading to increased sodium and water reabsorption by the kidneys, further increasing blood volume and blood pressure. wikipedia.orgclevelandclinic.orgcvphysiology.com Ang II has a short half-life in circulation, typically less than 60 seconds, before being degraded by peptidases. nih.gov While ACE is the primary enzyme responsible for Ang II generation in the classical pathway, alternative ACE-independent pathways involving enzymes like chymase and cathepsin G also contribute to Ang II formation in various tissues. nih.govresearchgate.netoup.comscielo.br

Angiotensin-Converting Enzyme 2 (ACE2) and Angiotensin-(1-7) Pathways

The understanding of the RAS expanded significantly with the discovery of angiotensin-converting enzyme 2 (ACE2), a homologue of ACE. ahajournals.orgnih.gov Unlike ACE, ACE2 functions as a monocarboxypeptidase. nih.govportlandpress.com ACE2 primarily cleaves Ang II to form the heptapeptide (B1575542) angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgnih.govportlandpress.com ACE2 can also cleave Ang I to form angiotensin-(1-9) (Ang-(1-9)), although with lower catalytic efficiency than the conversion of Ang II to Ang-(1-7). portlandpress.com The ACE2/Ang-(1-7)/Mas receptor axis is considered a counter-regulatory arm of the RAS, generally opposing many of the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mediated by the Ang II/AT1 receptor axis. ahajournals.orgnih.govresearchgate.netimrpress.comphysiology.org Ang-(1-7) primarily exerts its effects by binding to the Mas receptor. nih.govportlandpress.comresearchgate.net The ACE2/Ang-(1-7)/Mas axis plays a protective role in various organs, including the heart, kidneys, and brain. nih.govimrpress.comphysiology.org

Beyond Angiotensin II: Angiotensin III, Angiotensin IV, and Other Peptides

The RAS involves several other biologically active peptide fragments generated through the further metabolism of Ang II and other angiotensins by various peptidases. wikipedia.orgnih.govfrontiersin.org

Angiotensin III (Ang III): A heptapeptide formed by the removal of the N-terminal aspartic acid residue from Ang II, primarily by aminopeptidase (B13392206) A. wikipedia.orgfrontiersin.orgresearchgate.net Ang III retains significant biological activity, possessing approximately 40% of the vasopressor activity of Ang II but 100% of its aldosterone-stimulating activity. wikipedia.orgwikipedia.org It is considered one of the main effector peptides of the brain RAS and can act via AT1 and AT2 receptors. wikipedia.orgfrontiersin.orgresearchgate.net

Angiotensin IV (Ang IV): A hexapeptide formed by the removal of the N-terminal arginine residue from Ang III, mainly by aminopeptidase N. frontiersin.org Ang IV acts through the insulin-regulated aminopeptidase (IRAP), also known as the AT4 receptor, and has been implicated in cognitive function, blood flow regulation, and growth processes. genome.jpfrontiersin.orgresearchgate.netguidetoimmunopharmacology.org

Angiotensin-(1-7): As mentioned above, this heptapeptide is primarily formed by ACE2 cleavage of Ang II and acts via the Mas receptor, generally counteracting the effects of Ang II. ahajournals.orgnih.govportlandpress.comresearchgate.netphysiology.org

Angiotensin-(1-9): A nonapeptide formed by ACE2 cleavage of Ang I. portlandpress.comfrontiersin.org While initially thought to be inactive, it can be further processed by ACE to form Ang-(1-7). scielo.brportlandpress.com

Other Peptides: The RAS also includes other peptide fragments like Ang-(3-7), Ang-(3-4), and Ang-(1-5), which are generated through the metabolism of larger angiotensin peptides by various enzymes. researchgate.netfrontiersin.org The roles of some of these peptides are still under investigation, but some, like Ang-(3-7), have been shown to have effects on cardiac remodeling. frontiersin.org Alamandine (B1532146), formed by the decarboxylation of the N-terminal aspartate of Ang-(1-7), is another peptide in the counter-regulatory arm, acting via the MrgD receptor. ahajournals.orgfrontiersin.org

The interplay between these different peptides and their respective receptors (AT1, AT2, Mas, AT4/IRAP, MrgD) contributes to the complexity and fine-tuning of the RAS, allowing for diverse physiological responses. elsevier.esahajournals.orggenome.jpresearchgate.net

Angiotensin Amide: Definition and Significance as a Research Compound

Angiotensin amide, also known as angiotensinamide, is a synthetic peptide that is structurally related to angiotensin II. cymitquimica.com It is an octapeptide amide cymitquimica.com, meaning it consists of eight amino acids and has an amide group at the C-terminus instead of the free carboxyl group found in the naturally occurring angiotensin II. Its chemical formula is C49H70N14O11 and its molecular weight is 1031.17 g/mol . cymitquimica.com

Angiotensin amide is primarily significant as a research compound used to study the effects of angiotensin peptides, particularly in the context of the cardiovascular system and blood pressure regulation. cymitquimica.com Its pharmacological properties, including its ability to increase blood pressure through vasoconstriction, make it a subject of interest in cardiovascular research. cymitquimica.com Early studies utilized angiotensin amide to investigate the central effects of angiotensin peptides, demonstrating its ability to induce a drinking response when injected into the hypothalamus of rats. nih.gov While it can influence cardiovascular function and fluid homeostasis, it is not commonly used as a therapeutic agent. cymitquimica.com Understanding the characteristics of angiotensin amide is considered essential for exploring potential applications in medical science and pharmacology. cymitquimica.com

Here is a table summarizing some key characteristics of Angiotensin Amide as a research compound:

PropertyValue / DescriptionSource
Chemical NameAngiotensin amide (Angiotensinamide) cymitquimica.com
Structure TypeOctapeptide amide cymitquimica.com
Chemical FormulaC49H70N14O11 cymitquimica.com
Molecular Weight1031.17 g/mol cymitquimica.com
CAS Number53-73-6 cymitquimica.com
Biological ActivityCan increase blood pressure by vasoconstriction cymitquimica.com
Research SignificanceUsed in cardiovascular research to study RAS effects cymitquimica.com

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed research findings involving angiotensin amide often focus on its effects on vascular tone, blood pressure, and its interactions within the complex RAS network in experimental settings. Its use as a research tool has contributed to the broader understanding of how angiotensin peptides influence physiological processes.

Synthetic Methodologies and Structural Modifications of Angiotensin Amide Analogues

Enzymatic Approaches to Angiotensin Amide Synthesis

Enzymatic synthesis offers an alternative to traditional chemical methods for peptide production, often providing advantages in terms of specificity and milder reaction conditions. Proteolytic enzymes, typically known for peptide hydrolysis, can be utilized in reverse or under specific conditions to catalyze peptide bond formation through condensation reactions. oup.comresearchgate.netoup.com

Papain-Catalyzed Condensation Reactions

Papain, a cysteine protease, has been demonstrated to catalyze the condensation of peptide fragments to synthesize protected peptides, including protected valine-5 angiotensin II amide-1. oup.comresearchgate.netoup.comnii.ac.jp In these reactions, t-butoxycarbonylpeptides can serve as the carboxyl component, reacting with peptide ethyl esters as the amine component. The papain-catalyzed condensation typically yields the oligopeptide in its ester form. oup.comresearchgate.net Research has explored the use of papain for the enzymatic synthesis of amido amines from protected amino acids and aromatic diamines, where the amide product can precipitate, potentially preventing further reactions. researchgate.net Papain has also been used to catalyze the synthesis of protected amino acid amides from protected amino acid esters and aminoantipyrine. researchgate.net

Utilization of Nagarse (Subtilisin BPN′) and Microbial Metalloenzymes

Besides papain, other proteolytic enzymes like Nagarse (Subtilisin BPN′) and microbial metalloenzymes, such as one isolated from Streptomyces caespitosus, have been employed in the enzymatic synthesis of protected valine-5 angiotensin II amide-1. oup.comresearchgate.netoup.comnii.ac.jp Unlike papain, condensation reactions catalyzed by Nagarse and the microbial metalloenzyme from St. caespitosus have been shown to yield products in the carboxyl-free form. oup.comresearchgate.net This highlights the different catalytic outcomes possible with various enzymes in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Angiotensin Amide Analogues

Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for the synthesis of peptides, including angiotensin amide analogues. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support. rsc.org

Fmoc-Based SPPS Techniques for Angiotensin II Amide Analogues

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a common approach in SPPS due to the lability of the Fmoc group to mild basic conditions, allowing for orthogonal deprotection while side-chain functional groups are protected with acid-labile groups. rsc.orgmdpi.com This methodology is frequently applied to the synthesis of angiotensin II amide analogues. researchgate.nettandfonline.com The peptide chain is assembled on a resin, and Fmoc groups are removed in each cycle using a base like piperidine, allowing the next amino acid to be coupled. mdpi.comtandfonline.com

Application of Rink Amide Resin for Amidated Peptides

For the synthesis of peptide amides, such as angiotensin amide analogues which have a C-terminal amide, Rink amide resin is a commonly utilized solid support. mdpi.comtandfonline.comresearchgate.netoup.com This resin is specifically designed to yield C-terminal amides upon cleavage from the solid support using acidic conditions, typically trifluoroacetic acid (TFA). mdpi.comtandfonline.comoup.comresearchgate.net The Fmoc-protected amino acid is attached to the Rink amide linker on the resin, and subsequent amino acids are coupled using standard Fmoc-SPPS protocols. mdpi.comtandfonline.com However, studies have indicated that Rink amide resin can be susceptible to linker decomposition under TFA cleavage conditions, potentially leading to the formation of C-terminal N-alkylated peptide amides, particularly with sensitive amino acids like Tryptophan. tandfonline.comresearchgate.net The use of additives like 1,3-dimethoxybenzene (B93181) in the cleavage cocktail has been shown to help prevent this side reaction. researchgate.net

Synthesis of Hydroxyethylamine Angiotensin Analogues with Amide Bond Replacements

The synthesis of hydroxyethylamine analogues of angiotensins II, III, and IV has been achieved using solid-phase methods. This approach involves the alkylation of a resin-bound peptide with an iodomethylketone derivative of the N-terminal amino acid. nih.gov Subsequently, reduction of the resulting intermediate with sodium borohydride (B1222165) yields the desired hydroxyethylamine analogue. nih.gov Iodomethylketones, essential reagents in this synthesis, can be prepared in good yields from commercially available N-protected amino acids. nih.gov

This specific amide bond replacement, while potentially reducing the affinity of the analogues compared to the native peptides, has been shown to substantially increase their stability against enzymatic degradation. nih.govwsu.edu Hydroxyethylamine dipeptide isosteres can also be prepared via the ring opening of epoxides by amino acids. researchgate.net

Synthesis of L-Proline Amide Derivatives for Enzyme Inhibition Studies

L-proline amide derivatives have been synthesized and investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors. The synthesis typically involves the reaction of L-proline with various carboxylic acid chlorides in the presence of pyridine (B92270) as a solvent. aip.orgaip.orgresearchgate.net The reactions are monitored using techniques such as Thin Layer Chromatography (TLC), and the structures of the synthesized compounds are characterized using spectroscopic methods including FT-IR, 1H-NMR, and mass spectrometry. aip.orgaip.orgresearchgate.net

Studies employing molecular docking have examined the inhibitory activity of these L-proline amide derivatives against ACE. aip.orgaip.orgresearchgate.net Research findings indicate that these derivatives exhibit enzyme inhibitory activity. aip.orgaip.orgresearchgate.net For instance, one study highlighted a specific derivative, B2, which demonstrated good inhibition potency in in vitro ACE-inhibitory tests using human blood samples, supported by favorable binding results in molecular docking studies. aip.orgaip.orgresearchgate.net The higher inhibitory activity of this derivative was suggested to be related to the formation of hydrogen bonds with residues in the active site of ACE. aip.orgaip.orgresearchgate.net These studies often compare the activity of the synthesized compounds to reference ACE inhibitors like Captopril and Enalapril. aip.orgaip.orgresearchgate.net The incorporation of a proline or proline derivative is a common feature in many antihypertensive drugs that act as ACE inhibitors. liverpool.ac.uk

Design and Synthesis of Cyclic Amide-Linked Angiotensin Analogues

Cyclization strategies involving amide linkages have been extensively employed in the design and synthesis of constrained angiotensin analogues. This approach aims to reduce the conformational flexibility of the peptide, providing insights into the bioactive conformation and enhancing properties like stability and receptor binding. mdpi.comresearchgate.net

Strategies for Amide Bridge Formation (e.g., Lysine-Glutamic Acid Linkages)

Amide bridge formation, also known as lactam bridge formation, is a common strategy for cyclizing peptides. researchgate.net This involves creating an amide bond between reactive side chains of amino acids within the peptide sequence. A frequently used approach in synthesizing cyclic amide-linked angiotensin II analogues is the formation of an amide linkage between the side chain amino group of a Lysine residue and the side chain carboxyl group of a Glutamic Acid residue. mdpi.comresearchgate.net These linkages are often introduced at positions considered less critical for the peptide's biological activity, such as positions 3 and 5 in Angiotensin II. mdpi.comresearchgate.net Amide bond formation for cyclization can be achieved on solid support, which can help minimize intermolecular reactions like cyclodimerization, particularly for shorter peptides. rsc.org This method offers advantages over disulfide bridges due to the chemical inertness of amide bonds. researchgate.net

Conformational Constraint Introduction via Cyclization

The primary purpose of cyclization in angiotensin analogues is to introduce conformational constraints. mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov By fixing certain parts of the peptide backbone or side chains, cyclization limits the number of possible conformations the molecule can adopt. researchgate.net Amide linkages (lactam bridges) are effective in restricting conformational freedom. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov The position and size of the resulting ring structure are critical factors influencing the degree and nature of the conformational constraint. researchgate.net Studies have explored cyclization at various positions within the angiotensin sequence, including between residues 1 and 8, 2 and 8, 3 and 8, and 3 and 5, as well as N-terminal to C-terminal cyclizations. nih.gov Different ring sizes, such as 11-membered and 13-membered macrocycles, have been synthesized to investigate their impact on conformation and activity. frontiersin.org

Impact of Cyclization on Bioactive Conformation and Receptor Binding

Cyclization significantly impacts the bioactive conformation and receptor binding of angiotensin analogues. By restricting conformation, cyclic analogues can help to elucidate the specific three-dimensional structure of the peptide that is recognized by its receptor. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR methods like ROESY, NOESY, COSY, and TOCSY, are commonly used to deduce the conformation of these cyclic peptides. mdpi.comresearchgate.net

The impact on biological activity varies depending on the cyclization strategy and the residues involved. Some cyclic amide-linked analogues have been shown to retain significant contractile activity, albeit sometimes reduced compared to the linear peptide. nih.gov Others have been found to act as antagonists. nih.gov Studies on cyclic Angiotensin II analogues with amide linkages between positions 3 and 5 have been used to investigate the importance of the aromatic ring cluster (Tyr, His, Phe) for activity. mdpi.comresearchgate.netnih.gov Molecular modeling studies can suggest whether the conformation imposed by the cyclic structure is consistent with proposed bioactive conformations. nih.gov The position and size of the cyclic element are crucial for maintaining bioactivity and influencing the peptide's interaction with receptors. researchgate.net

Site-Directed Chemical Modification for Structure-Activity Relationship (SAR) Probes

Site-directed chemical modification is a powerful approach for probing the structure-activity relationships of angiotensin peptides. This involves selectively modifying specific amino acid residues within the peptide sequence to understand their role in receptor binding, activation, and downstream effects.

Chemical modifications can involve various strategies, including amino acid substitutions, incorporation of unnatural amino acids, or the introduction of chemical moieties that alter the electronic or steric properties of a specific site. researchgate.net For instance, cysteine-scanning mutagenesis, where individual amino acids are replaced by cysteine residues, can be used to map the binding site of receptors and evaluate the impact of these modifications on ligand binding affinity. nih.gov

Substitution Studies at Position 1 (e.g., Alkyl Amide Substitution)

Modification of the amino acid residue at position 1 of angiotensin II analogues, including those related to angiotensin amide, has been a subject of research to understand its influence on biological activity. Studies involving [asparagine]angiotensin II analogues have investigated the effects of alkyl-substituted amide groups at this position wikipedia.org, nih.gov.

The synthesis of [asparagine]angiotensin II analogues with alkyl-substituted amide groups at position 1 has been reported to elucidate the importance and influence of the side chain at this position wikipedia.org, nih.gov. For instance, analogues with N4,N4-dipropyl and N4,N4-diisopropyl substitutions on the asparagine residue at position 1 were synthesized and compared to [1-asparagine]angiotensin II (hypertensin, Ciba) and the N4,N4-dimethyl analogue wikipedia.org.

Detailed research findings indicate that while all tested compounds retained full intrinsic activity, their potency decreased as the size of the alkyl substituent on the carboxamide group increased wikipedia.org. Despite this reduction in potency, the alkylated analogues demonstrated an enhanced duration of action on rabbit aorta strips in vitro wikipedia.org. The relative potencies observed on rabbit aorta strips were 100% for hypertensin, followed by the dimethyl (46%), dipropyl (16%), and diisopropyl (9%) analogues wikipedia.org. Similar trends were observed in rat blood pressure assays, with relative potencies of 100%, 30%, 9%, and 7% for hypertensin, dimethyl, dipropyl, and diisopropyl analogues, respectively wikipedia.org. These findings highlight that modifications at position 1, specifically alkyl amide substitutions, can significantly influence the pharmacological profile of angiotensin II analogues, affecting both potency and duration of action.

Table 1: Relative Potency of Position 1 Alkyl Amide Substituted Angiotensin II Analogues wikipedia.org

AnalogueRelative Potency (Rabbit Aorta Strips, %)Relative Potency (Rat Blood Pressure, %)
[1-asparagine]angiotensin II (Hypertensin)100100
[1-(N4,N4-dimethyl)asparagine]angiotensin II4630
[1-(N4,N4-dipropyl)asparagine]angiotensin II169
[1-(N4,N4-diisopropyl)asparagine]angiotensin II97

Alterations at Position 8 (e.g., Phenylalanine Replacement)

Alterations at the C-terminal position, particularly the replacement of Phenylalanine (Phe) at position 8, have a significant impact on the biological activity of angiotensin II and its analogues. Structure-activity relationship studies have underscored the importance of the C-terminal aromatic residue phenylalanine and the C-terminal carboxylate for agonist activity wikipedia.org, americanelements.com.

Replacement of the aromatic phenylalanine residue at position 8 with an aliphatic residue, such as Isoleucine (Ile), can result in the generation of antagonists wikipedia.org, americanelements.com. A well-known example is (Sar1, Ile8) Ang II (sarilesin), where Sarcosine (B1681465) (Sar) is at position 1 and Isoleucine is at position 8 wikipedia.org, nih.gov. Studies on angiotensin II analogues modified at the C-terminal position have probed structure/conformation-biological activity relationships nih.gov, americanelements.com. These studies emphasize the substantial impact that subtle conformational variations induced by structural alterations in the position 8 side chain have on biological properties nih.gov, americanelements.com. The phenylalanine-8 ring in the hormone is crucial for its steric influence and aromaticity, which are necessary to ensure a fully active conformation at the C-terminus nih.gov, americanelements.com. Specifically, the correct orientation of the position 8 carboxyl group relative to the phenyl group of the phenylalanine residue may be essential for the agonistic activation of the angiotensin receptor complex nih.gov, americanelements.com.

Replacing the aromatic ring on the C-terminal residue with a nonaromatic group can lead to an incorrect orientation of the carboxyl group, resulting in the appearance of antagonist properties nih.gov, americanelements.com. While steric effects of the side chain can be modulated by interactions with the peptide backbone, a correlation has been observed between the size of the side chain (e.g., the steric parameter Vγ), conformational properties in the backbone, and binding capacities in tested compounds nih.gov, americanelements.com. Modifications at the C-terminus of Angiotensin II have also been shown to affect binding to angiotensin-converting enzyme 2 (ACE2) and selectivity for angiotensin receptor types 1 (AT1R) and 2 (AT2R) guidetoimmunopharmacology.org. Studies involving terminally amidated analogues at the C-terminus demonstrated varied specificity for ACE2 binding guidetoimmunopharmacology.org.

Incorporation of Unnatural Amino Acids in Angiotensin Amide Sequences

The incorporation of unnatural amino acids into peptide sequences, including those related to angiotensin amide, is a strategy employed to generate peptidomimetics with potentially improved properties such as enhanced activity, increased metabolic stability, and altered conformational constraints uni.lu, nih.gov, , metabolomicsworkbench.org. This approach allows for the exploration of a chemical space beyond the 20 canonical amino acids.

Stepwise replacement of amino acid residues in angiotensin analogues with natural and unnatural amino acids has been used in the design and synthesis of peptidomimetics uni.lu. For instance, studies on Angiotensin IV peptidomimetics have involved the introduction of unnatural amino acids and conformational constraints to inhibit insulin-regulated aminopeptidase (B13392206) (IRAP) uni.lu.

The incorporation of nonnatural conformationally restricted amino acids has been utilized to replace native amino acids, such as proline, in angiotensin sequences like ANG 1-7, to predict and influence structural features nih.gov. Examples of unnatural amino acids explored in peptide modifications include Ac5c (1-aminocyclopentane-1-carboxylic acid) and Ac6c (1-aminocyclohexane-1-carboxylic acid), which have been incorporated into peptides to investigate structure-activity relationships nih.gov, . Beta-substituted amino acids are another class of unnatural amino acids that have been used to create more potent peptidomimetics of peptide hormones, including angiotensin . The addition of alkyl groups to the beta position can rigidify the residue and potentially enhance activity . Furthermore, the introduction of atypical moieties, such as D-amino acids or N-alkyl groups, through the incorporation of unnatural amino acids can obstruct the hydrolysis of peptide bonds by proteases, leading to increased biological stability . Ribosomal synthesis methods are also being explored for the incorporation of unnatural amino acids into peptides, enabling the creation of diverse libraries for research metabolomicsworkbench.org.

Enzymatic Processing and Degradation Mechanisms of Angiotensin Amide

Aminopeptidase-Mediated Hydrolysis of Angiotensin Amide

Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of peptides. Several aminopeptidases are involved in the metabolism of angiotensins, including angiotensin amide.

Angiotensinase A Activity against Synthetic Angiotensin II Amide

The destruction of synthetic angiotensin II (specifically valyl5-angiotensin II amide) by blood or plasma is primarily mediated by an aminopeptidase (B13392206) referred to as angiotensinase A. psu.edu This enzyme, also known as Aminopeptidase A (APA), is a zinc metalloprotease that typically cleaves N-terminal acidic amino acid residues, such as aspartyl or glutamyl, from peptide substrates. ahajournals.orgplos.org Angiotensinase A activity is also known to be activated by Ca2+. plos.org Studies have indicated that angiotensinase A requires an alpha-L-aspartic acid or alpha-L-asparagine as the N-terminal amino acid in its substrate for cleavage. psu.edu

Role of Leucine-Aminopeptidase in Asparaginyl-Arginine Bond Cleavage

The initial cleavage of the asparaginyl-arginine bond in angiotensin amide has been suggested to potentially involve leucine-aminopeptidase. psu.edu However, research on alpha-L-arginyl-angiotensin II, a related peptide, indicates resistance to plasma enzymes despite being susceptible to leucine-aminopeptidase, suggesting the involvement of other enzymatic systems in plasma degradation. psu.edu Some studies propose that leucine-aminopeptidase may contribute to the degradation of both alpha-L-aspartyl-angiotensin II and alpha-L-angiotensin amide when incubated with plasma. psu.edu Different aminopeptidases exhibit varying substrate specificities towards N-terminal amino acids, which influences their activity against different peptides. nih.gov

Comparative Analysis of Angiotensin Amide Degradation Rates

Comparative studies have investigated the degradation rates of different angiotensin analogs by plasma enzymes. Human plasma has been shown to inactivate valyl5-angiotensin II amide at an appreciably faster rate compared to alpha-l-aspartyl-angiotensin II. psu.edu This suggests differences in the susceptibility of these related peptides to enzymatic hydrolysis in plasma. However, the precise role of aminopeptidases in the in vivo destruction of exogenously administered valyl5-angiotensin II amide remains a subject of investigation, with evidence suggesting that uptake by tissues may be a more significant mechanism for its removal from circulation. psu.edu

Angiotensin-Converting Enzyme (ACE) and Amide Bond Cleavage

Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin system, is a zinc metallopeptidase and a dipeptidyl carboxypeptidase. oup.comwikipedia.org While primarily known for converting angiotensin I to angiotensin II by cleaving a C-terminal dipeptide, ACE can also process substrates with amidated carboxyl groups. oup.com

Catalytic Mechanism of ACE on Amide C-N Bonds

ACE catalyzes the hydrolysis of peptide bonds, including the cleavage of amide C-N bonds in suitable substrates. The catalytic mechanism of ACE involves a promoted water mechanism. researchgate.netnih.govacs.orgacs.org A crucial residue in the active site, E384, performs a dual role, acting as a general base to activate a water molecule for nucleophilic attack and as a general acid to facilitate the cleavage of the amide C-N bond. researchgate.netnih.govacs.orgacs.org ACE is capable of cleaving C-terminal dipeptide amides and/or tripeptide amides from substrates that possess amidated carboxyl groups, which is relevant to the metabolism of angiotensin amide. oup.com

Angiotensin-Converting Enzyme 2 (ACE2) and Other Peptidases in Angiotensin Metabolism

Beyond the classical RAS pathway involving Angiotensin-Converting Enzyme (ACE) that generates Angiotensin II from Angiotensin I, other peptidases play crucial roles in the metabolism and degradation of angiotensins, influencing the balance of vasoactive peptides.

ACE2-Mediated Processing of Angiotensin II to Angiotensin-(1-7)

Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the non-classical RAS axis. Unlike ACE, which produces Angiotensin II, ACE2 primarily acts as a carboxypeptidase, cleaving the C-terminal phenylalanine from Angiotensin II to form Angiotensin-(1-7) imrpress.comnih.govwikipedia.org. This heptapeptide (B1575542), Angiotensin-(1-7), generally counteracts many of the effects of Angiotensin II, often promoting vasodilation, anti-inflammation, and anti-fibrosis imrpress.com. ACE2 is expressed in various tissues, including the heart, kidneys, and blood vessels imrpress.comwikipedia.org. While ACE2 can also cleave Angiotensin I to Angiotensin-(1-9), its hydrolytic activity on Angiotensin II is significantly higher imrpress.com. The ACE2/Angiotensin-(1-7)/Mas receptor axis is recognized for its protective roles, balancing the effects of the ACE/Angiotensin II/AT1 receptor axis imrpress.comnih.gov.

Contribution of Neprilysin, Prolyl-Endopeptidase, Thimet Endopeptidase, and Neurolysin

Several other peptidases contribute to the complex metabolism of angiotensins.

Neprilysin (NEP) : Also known as neutral endopeptidase (EC 3.4.24.11), neprilysin is involved in the degradation of various peptides, including angiotensins. NEP can cleave Angiotensin II into inactive fragments, such as Angiotensin-(1-4) and Angiotensin-(5-8) nova.eduportlandpress.complos.org. Additionally, NEP can generate Angiotensin-(1-7) from Angiotensin I physiology.orgahajournals.org and Angiotensin-(1-9) bjcardio.co.uk. Studies in the kidney suggest that NEP may be a significant contributor to Angiotensin-(1-7) generation in healthy tissue ahajournals.orgnih.gov.

Prolyl-Endopeptidase (PEP) : Also known as prolyl oligopeptidase (EC 3.4.21.26), PEP is a serine peptidase capable of cleaving peptide bonds on the C-terminal side of proline residues within a peptide chain nih.govahajournals.org. PEP can process both Angiotensin I and Angiotensin II to form Angiotensin-(1-7) by cleaving the Pro7-Phe8 bond nih.govahajournals.orgresearchgate.net. While present in various tissues, its contribution to Angiotensin-(1-7) formation can vary depending on the tissue and conditions ahajournals.orgnih.gov.

Thimet Endopeptidase (TOP) : Thimet oligopeptidase (EC 3.4.24.15) is another endopeptidase that has been implicated in the metabolism of angiotensins. TOP is known to generate Angiotensin-(1-7) from Angiotensin I researchgate.netplos.org.

Neurolysin (NL) : Neurolysin (EC 3.4.24.16) is a metallopeptidase that can metabolize Angiotensin II into inactive fragments, specifically Angiotensin-(1-4) and Angiotensin-(5-8) nova.eduportlandpress.complos.org. Neurolysin can also form Angiotensin-(1-7) from Angiotensin I nova.eduportlandpress.complos.org. Research suggests neurolysin may play a role in counteracting the effects of Angiotensin II nova.eduportlandpress.com.

The interplay between these enzymes creates a complex network of angiotensin peptide metabolism, influencing the local and systemic balance of vasoactive and vaso-protective peptides.

Interactions with Endocannabinoid Hydrolyzing Enzymes

Emerging research suggests potential interactions between the RAS and the endocannabinoid system, particularly concerning the enzymes responsible for endocannabinoid degradation.

Fatty Acid Amide Hydrolase (FAAH) and its Modulation of Angiotensin II Responses

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis of fatty acid amides, including the endocannabinoid anandamide. While the direct interaction between Angiotensin amide (the synthetic compound) and FAAH is not extensively documented in the provided search results, studies have explored the modulation of Angiotensin II responses by FAAH and endocannabinoids. Inhibition of FAAH leads to increased levels of endocannabinoids, which can interact with cannabinoid receptors and potentially influence cardiovascular function and modulate responses mediated by Angiotensin II wikipedia.org. This area of research highlights a potential point of cross-talk between the RAS and the endocannabinoid system, where enzymes like FAAH could indirectly impact angiotensin-mediated effects by altering the levels of signaling molecules in the endocannabinoid pathway.

Receptor Pharmacology and Structure Activity Relationships of Angiotensin Amide Analogues

Binding Affinity and Selectivity to Angiotensin Receptor Subtypes

The diverse physiological roles of the RAS are mediated by the binding of angiotensin peptides to a family of G protein-coupled receptors (GPCRs). Angiotensin amide and its analogues exhibit varying degrees of affinity and selectivity for these receptor subtypes, leading to a range of downstream effects.

Angiotensin Type 2 Receptor (AT2R) Interactions

The Angiotensin Type 2 Receptor (AT2R) is often considered to counterbalance the effects mediated by AT1R, mediating actions such as vasorelaxation and inhibiting cell growth. ahajournals.org Angiotensin amide analogues can interact with AT2R, and their affinity and selectivity relative to AT1R are key pharmacological characteristics. Ang II binds to AT2R with an affinity similar to AT1R, with a reported Kd of 2.3 nM. acs.org

Research has focused on developing AT2R-selective ligands. acs.orgdiva-portal.org Structural modifications of Ang II and its analogues can significantly alter their selectivity for AT2R versus AT1R. For example, some Ang II pseudopeptides incorporating turn mimetics have shown high AT2/AT1 selectivity and nanomolar affinity for AT2R. diva-portal.org The position of the arginine residue's guanidino group and the N-terminal end relative to the tyrosine side chain appear critical for AT2R affinity. diva-portal.org

Differences in the binding pockets of AT1R and AT2R contribute to the selectivity of ligands. The AT2R binding pocket can be more hydrophobic and compact compared to AT1R, influencing the binding of analogues like [Y]6-AII. acs.org Modifications at position 1 and 8 of Ang II can have different effects on affinity at AT1R and AT2R, indicating fundamental differences in their pharmacological profiles towards modified analogues. nih.gov

Mas Receptor and Angiotensin-(1-7) Signalling

The Mas receptor (MasR) is a GPCR that is a key component of the alternative RAS axis, primarily binding Angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgresearchgate.net This axis is generally associated with protective cardiovascular effects, counteracting the actions of the classical ACE/Ang II/AT1R axis. ahajournals.org Ang-(1-7) preferably binds to MasR with much higher affinity than to AT1R and AT2R. ahajournals.org

While the direct interaction of "Angiotensin amide" with MasR is not explicitly detailed in the provided results, the role of MasR in Ang-(1-7) signaling is well-documented. Ang-(1-7) binding to MasR can activate signaling pathways involving phospholipase A, phosphoinositide 3 kinase (PI3K), and AKT, leading to eNOS activation. researchgate.net MasR activation has also been shown to modulate cAMP levels, suggesting coupling to Gαi-adenylyl cyclase signaling. frontiersin.org

Some studies suggest potential functional interdependence between AT2R and MasR, as antagonists for both receptors can inhibit the vasodepressor effects of endogenous Ang-(1-7). nih.gov This indicates a potential crosstalk or interaction between these two receptors in mediating the effects of Ang-(1-7).

MrgD Receptor as a Novel Angiotensin-(1-7) Receptor

The Mas-related G protein-coupled receptor D (MrgD) has been identified as another receptor for Ang-(1-7), in addition to MasR. researchgate.netfrontiersin.org The discovery of MrgD as an Ang-(1-7) receptor is relatively recent. researchgate.net

Ang-(1-7) can activate MrgD, leading to an increase in intracellular cAMP levels, phosphokinase A (PKA) activity, and cAMP response element-binding phosphorylation. researchgate.net This signaling pathway is similar to that observed with MasR activation. researchgate.net Studies using MrgD-deficient mice have shown impaired hemodynamic responses to Ang-(1-7) administration, further supporting MrgD's role as a functional receptor for this peptide. researchgate.net

There is also evidence suggesting that alamandine (B1532146), another peptide in the RAS, can bind to and activate MrgD, exerting similar protective effects to Ang-(1-7). frontiersin.orgphysiology.org

Structure-Activity Relationships (SAR) Governing Receptor Interaction

Structure-Activity Relationships (SAR) studies are fundamental to understanding how modifications to the chemical structure of angiotensin peptides and their analogues influence their binding affinity, selectivity, and functional activity at different receptors.

For AT1R, SAR studies on Ang II have highlighted the critical role of specific amino acid residues, particularly the aromatic residues Tyr4, His6, and Phe8, and the C-terminal carboxylate for agonist activity. mdpi.commdpi.com Substituting these key residues can significantly alter activity or even convert an agonist into an antagonist. mdpi.commdpi.com For example, replacement of Phe8 with isoleucine yields the antagonist saralasin. mdpi.commdpi.com The N-terminal Asp1 primarily affects binding affinity rather than efficacy. nih.gov

SAR studies on AT2R interactions have revealed different structural requirements compared to AT1R. Modifications at the N-terminal of Ang II analogues can have fundamentally different effects on AT2R affinity compared to AT1R. nih.gov The C-terminal region also plays a role, with bulky, hydrophobic aromatic residues at position 8 generally maintaining or improving AT2R affinity. nih.gov The conformation of the peptide also appears important, with suggestions that Ang II may adopt a more extended conformation when binding to AT2R than to AT1R. diva-portal.org

For MasR, Ang-(1-7) is the primary endogenous ligand. ahajournals.org SAR studies on Ang-(1-7) and its analogues are relevant to understanding MasR interactions. While specific details on angiotensin amide analogues and MasR SAR are not extensively covered in the provided results, the general principles of peptide modification and their impact on GPCR binding would apply.

Regarding AT4R/IRAP, SAR studies on Ang IV and its analogues have shown the importance of the N-terminal Val-Tyr-Ile sequence for high-affinity binding. frontiersin.org Modifications to the N-terminal peptide bond can affect susceptibility to hydrolysis while largely maintaining affinity. frontiersin.org Competitive inhibition of IRAP catalytic activity is a key aspect of AT4R ligand interaction. nih.govfrontiersin.org

Influence of C-terminal Residues and Carboxylate Group on Agonist Activity

The C-terminal region of angiotensin II, particularly the phenylalanine at position 8 and the terminal carboxylate group, plays a critical role in agonist activity at the AT1 receptor. Structure-activity studies have highlighted the importance of the aromatic residue phenylalanine (Phe) at position 8 and the C-terminal carboxylate for agonist activity. mdpi.comnih.gov Replacement of the aromatic Phe residue at position 8 with an aliphatic residue, such as isoleucine (Ile), often results in the conversion of an agonist into an antagonist. mdpi.comnih.gov This suggests that the presence of the aromatic ring and the negatively charged carboxylate at the C-terminus are essential for productive interaction with the receptor to trigger an agonist response. The correct orientation of the position 8 carboxyl group relative to the phenyl group of the phenylalanine residue may be necessary for agonistic activation of the angiotensin receptor complex. pnas.orgnih.gov Replacement of the aromatic ring by a nonaromatic group can lead to an incorrect orientation of the carboxyl group, resulting in antagonist properties. pnas.orgnih.gov

Role of Aromaticity and Steric Effects at Position 8 in Agonism and Antagonism

The nature of the amino acid at position 8 significantly influences whether an angiotensin II analogue acts as an agonist or an antagonist. The aromaticity and steric bulk of the residue at this position are key determinants. The phenylalanine-8 ring is required for its steric influence and aromaticity to ensure a fully active conformation at the C-terminus. nih.gov Substituting the aromatic Phe at position 8 with aliphatic amino acids like alanine (B10760859) or isoleucine results in peptides that function as inverse agonists or antagonists at AT1R. mdpi.comvu.edu.aunih.gov This underscores the critical role of the Phe8 aromatic ring in the contractile mechanism mediated by Ang II. mdpi.com The bulkiness of the side chain at position 8 in antagonists also influences the local conformation at the C-terminus and, consequently, their inhibitory properties. pnas.orgnih.gov Studies with cyclohexylalanine (Cha) at position 8 of Ang II analogues have shown that this substitution can produce potent antagonists, although some type I antagonists with Cha at position 8 retain significant agonist activity. nih.gov

Impact of Alkyl Amide Substitutions at Position 1 on Potency and Duration of Action

Modifications at the N-terminal position (position 1) of angiotensin II analogues can impact their potency and duration of action. Substitution of sarcosine (B1681465) (Sar) at position 1 is well-established to increase the potency of Ang II analogues, including agonists and antagonists. mdpi.com This effect is not attributed to increased metabolic stability but may arise from the removal of a distracting interaction between the amino terminus and the Asp side chain (present in native Ang II), allowing for increased interaction with a specific receptor residue (D17). mdpi.com Studies on [asparagine]angiotensin II analogues with alkyl-substituted amide groups at position 1 investigated the influence of the side chain at this position. nih.govacs.org These studies found that while all tested compounds retained full intrinsic activity, their potency decreased as the alkyl size of the substituted carboxamide group increased. nih.gov Despite the reduced potency, the alkylated analogues demonstrated an enhanced duration of action in in vitro assays. nih.gov

Here is a table illustrating the relative potencies of some position 1 modified analogues:

AnalogueRelative Potency (Rabbit Aorta Strips, %)Relative Potency (Rat Blood Pressure, %)
[1-asparagine]angiotensin II (Hypertensin)100100
[1-(N4,N4-dimethyl)asparagine]angiotensin II4630
[1-(N4,N4-dipropyl)asparagine]angiotensin II169
[1-(N4,N4-diisopropyl)asparagine]angiotensin II97
nih.gov

Determinants for Receptor Subtype Selectivity (e.g., Benzamide (B126) Analogues)

Angiotensin II exerts its effects primarily through two major receptor subtypes, AT1 and AT2. Achieving selectivity for one subtype over the other is a key goal in the design of therapeutic agents. While the provided search results focus heavily on peptide analogues and AT1 receptor interactions, some information touches upon non-peptide analogues and AT2 receptor selectivity, particularly in the context of benzamide analogues.

Studies investigating nonpeptide AT2 receptor agonists have explored series of substituted benzamide analogues. capes.gov.brnih.govdiva-portal.org These studies aimed to identify structural features that confer high affinity and selectivity for the AT2 receptor. For instance, research on benzamide analogues of the selective nonpeptide AT2 receptor agonist M024 has been conducted to establish SARs for AT2 receptor selectivity. capes.gov.brnih.govdiva-portal.org These investigations compare different scaffolds, such as biphenyl (B1667301) and thienylphenyl, and examine the impact of substituents and their positions on AT1/AT2 receptor selectivity. capes.gov.brnih.govdiva-portal.org While the precise determinants for subtype selectivity can be complex and depend on the specific chemical series, these studies highlight that modifications to the non-peptide scaffold and substituents can lead to compounds with preferential binding to the AT2 receptor.

Conformational Studies and Receptor Binding Hypotheses

Understanding the three-dimensional structure (conformation) of angiotensin II and its analogues in solution and when bound to the receptor is essential for elucidating the mechanisms of receptor activation and for rational drug design.

Evidence for Secondary Structure in Angiotensin II (and Amide Analogues) in Solution

The conformation of linear peptides like angiotensin II in aqueous solution has been a subject of considerable investigation. While often described as highly motile with a dynamic equilibrium between folded and highly solvated conformations, evidence suggests the presence of some degree of ordered structure. nih.govacs.orgpnas.org Studies using techniques such as nuclear magnetic resonance (NMR), hydrogen exchange, circular dichroism (CD), and infrared spectroscopy have provided insights into the solution conformation of Ang II and its analogues. nih.govacs.orgpnas.orgjlu.edu.cnnih.govnih.govplos.org

NMR studies have indicated that Ang II in aqueous solution exists as a dynamic equilibrium of conformers, with evidence for local structure involving preferred sidechain positions for Tyr, His, Phe, and the C-terminal carboxyl group. nih.gov Hydrogen exchange experiments have supported the interpretation of secondary structure in Ang II, suggesting the presence of intramolecular hydrogen bonds or steric shielding of amide hydrogens from the solvent. nih.govpnas.org The slow exchange rate of the His6 NH, for example, suggests its participation in an internal hydrogen bond. nih.gov

While some studies suggest an extended backbone conformation for Ang II in aqueous solution, others indicate the presence of turn-like structures or a more compact conformation. acs.orgjlu.edu.cnnih.govresearchgate.net The conformation can be influenced by the solvent environment; for instance, interaction with acidic phospholipids (B1166683) can induce significant conformational changes, leading to more ordered secondary structures like beta-strands and turns. acs.org

Ring Clustering and Charge Relay Bioactive Conformation Models

Based on structure-activity relationships and spectroscopic studies, models for the bioactive conformation of angiotensin II at the receptor have been proposed. Two prominent concepts are the "ring cluster" and the "charge relay system."

The ring cluster hypothesis suggests that the aromatic rings of Tyr4, His6, and Phe8, along with the C-terminal carboxylate, are in close spatial proximity in the bioactive conformation, forming a cluster. mdpi.comresearchgate.netuoa.gr This clustering is thought to be important for the interaction with the receptor and subsequent activation. NMR spectroscopy and computational analysis have shown clustering between the side chains of key amino acids in Ang II and some analogues. researchgate.netuoa.gr

The charge relay system (CRS) model, analogous to that found in serine proteases, proposes a system of electrostatic interactions involving the Tyr4 hydroxyl, His6 imidazole, and the C-terminal carboxylate. mdpi.commdpi.comresearchgate.netnih.gov In this model, the C-terminal carboxylate abstracts a proton from the His6 imidazole, which in turn abstracts a proton from the Tyr4 hydroxyl, generating a tyrosinate anion. mdpi.comnih.gov This tyrosinate anion is considered essential for activating AT1 and AT2 receptors. mdpi.comnih.gov Evidence from various studies, including tyrosinate fluorescence lifetime spectroscopy and chemical reactivity studies, supports the existence of a CRS in the solution conformation of Ang II. mdpi.com When Ang II binds to the AT1 receptor, the CRS can be reconstituted with receptor residues playing a role in the proton transfer pathway. mdpi.com The interaction of the Tyr4 OH within the CRS appears to be crucial for triggering agonist activity. mdpi.com

The design of cyclic Ang II analogues has been used to test these conformational hypotheses. Constrained cyclic analogues that enforce the spatial proximity of the aromatic rings and the C-terminal carboxylate have been synthesized and found to be potent agonists, supporting the ring clustering and charge relay conformation models. mdpi.comresearchgate.netuoa.gr

Molecular Docking and Computational Analysis of Ligand-Receptor Interactions

Molecular docking and computational analysis play a crucial role in understanding the interaction between angiotensin amide analogues and their target receptors, primarily the Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R). These computational methods provide insights into the preferred binding modes, key interacting residues, and the energetics of ligand-receptor complexes, complementing experimental structure-activity relationship (SAR) studies.

Studies employing molecular docking have investigated the binding of various angiotensin II analogues and antagonists, including those with amide modifications, to models of the AT1 receptor. For instance, computational overlays between non-peptide antagonists like Losartan and angiotensin II-like peptide conformers have revealed common pharmacophoric points, suggesting shared interaction mechanisms despite structural differences nih.gov. Docking studies have shown that the terminal carboxyl group of angiotensin II interacts with Lys199 of the AT1 receptor, while an analogue like [Sar1,Val5,Ala8]-Ang II shows its terminal carboxyl bridging Arg23 at the top of helix 1 nih.gov. The interaction of the Phe8 residue of angiotensin II with Lys199 and His256 of the AT1 receptor is considered critical for agonist activation nih.gov. Docking the alpha-COOH group of Phe8 to Lys199 is suggested to achieve this interaction nih.gov. Non-peptide agonists have also been shown to interact with Lys199 and His256 in a similar manner nih.gov.

Computational analysis, including molecular dynamics (MD) simulations and free energy calculations, further elucidates the dynamic aspects of these interactions and provides quantitative measures of binding affinity. For example, MD simulations and free energy perturbation (FEP) calculations have been used to identify bioactive conformations and key pharmacophoric points responsible for interactions between AT2R agonists and the receptor nih.gov. These studies can reveal conserved fingerprints of protein-ligand interactions and assess the consistency of binding modes. nih.govmdpi.com

Specific residues within the receptor binding site are consistently identified as important for ligand binding and receptor activation. For the AT1 receptor, residues such as Tyr113, Tyr184, Lys199, His256, and Gln257 have been systematically analyzed through computational modeling alongside mutagenesis studies plos.org. The tetrazole group, a common feature in many AT1 receptor blockers (ARBs), has been shown to bind similarly to Lys199, His256, and Gln257 plos.org. Interactions with Tyr113 can involve groups like the hydroxyl group of olmesartan (B1677269) or the n-butyl group of irbesartan (B333) plos.org.

Molecular docking studies have also been applied to evaluate the binding affinity of novel angiotensin-converting enzyme (ACE) inhibitors, including L-proline amide derivatives, to the ACE enzyme. These studies can reveal favorable binding results and suggest that higher inhibitory activity might be related to the formation of hydrogen bonds with active site residues in ACE. researchgate.netaip.org Docking scores, often expressed in kcal/mol, provide a computational estimate of binding affinity, with more negative values indicating stronger binding. researchgate.netaip.orgbiointerfaceresearch.com

Furthermore, computational methods can identify putative small molecule binding sites within receptors, including those allosteric to the primary ligand binding site, which could be targets for developing biased modulators. nih.gov

Predicted Binding Affinities of Valsartan Derivatives to AT1R
CompoundDocking Score (kcal/mol)Reference
Valsartan derivatives (range)-8.0 to -9.9 biointerfaceresearch.com
L-proline amide derivative B2 (vs ACE)-7.384 researchgate.netaip.org

Note: The table presents example data from molecular docking studies. Docking scores are theoretical predictions and should be interpreted in conjunction with experimental data.

Intracellular Signaling Cascades and Molecular Mechanisms Activated by Angiotensin Amide Analogues

G Protein-Dependent Signaling Pathways

Activation of AT1R by agonists like Angiotensin II leads to the engagement of heterotrimeric G proteins, initiating a cascade of intracellular events nih.govnih.gov.

Coupling to Heterotrimeric G Proteins (Gq/11, G12/13, Gi)

The AT1 receptor couples to several classes of heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi nih.govwikipedia.orgnih.gov. Agonist binding to the AT1R induces conformational changes in the receptor's intracellular regions, leading to the recruitment and activation of these G proteins nih.gov. While Angiotensin II is known to activate Gq and Gi, the mode of activation can be distinct depending on the specific ligand nih.gov. Studies using sensitive G protein assays have demonstrated Gq and Gi activation by Angiotensin II analogues nih.gov. The coupling to these different G protein subtypes allows for the diversification and convergence of downstream signaling events nih.gov.

Data on G Protein Coupling by Angiotensin Receptors:

Receptor SubtypeCoupled G ProteinsReferences
AT1RGq/11, G12/13, Gi/o nih.govwikipedia.orgnih.gov
AT2RGi/o (also G-protein independent signaling) frontiersin.org
Mas ReceptorGq, Gi/s, G12 (can be constitutively active) plos.org
MrgD ReceptorGq, Gi, Gs frontiersin.org

Phospholipase Activation (PLC, PLA2, PLD) and Second Messenger Generation

Activation of G proteins coupled to the AT1 receptor leads to the stimulation of various phospholipases, key enzymes in the generation of crucial second messengers nih.govahajournals.org. These include Phospholipase C (PLC), Phospholipase A2 (PLA2), and Phospholipase D (PLD) nih.govahajournals.org.

Inositol (B14025) Trisphosphate and Diacylglycerol Production

A primary consequence of AT1R activation and subsequent Gq/11 coupling is the activation of Phospholipase C (PLC) nih.govmedigraphic.comahajournals.orggeeksforgeeks.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govmedigraphic.comahajournals.orggeeksforgeeks.org. This process is rapid, with measurable decreases in PIP2 and increases in IP3 levels occurring within seconds of agonist stimulation ahajournals.org. IP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains associated with the plasma membrane geeksforgeeks.org.

Intracellular Calcium Mobilization

Inositol trisphosphate (IP3) plays a central role in mobilizing calcium from intracellular stores geeksforgeeks.orgahajournals.org. IP3 binds to specific ligand-gated calcium channels located on the endoplasmic reticulum (ER) or sarcoplasmic reticulum geeksforgeeks.orgahajournals.org. This binding triggers the release of stored calcium ions into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i) geeksforgeeks.orgahajournals.orgnih.gov. This increase in cytosolic calcium is a key event in many cellular responses mediated by angiotensin peptides, including vasoconstriction ahajournals.orgresearchgate.netgenome.jp. Studies have shown that Angiotensin II-induced increases in intracellular calcium can occur even in the absence of extracellular calcium, indicating a predominant release from intracellular stores nih.gov.

Data on Angiotensin II-Induced IP3 and Calcium Responses:

StimulusEffect on PIP2Effect on IP3Effect on Cytosolic Ca2+Time Course (approx.)References
Angiotensin IIDecreaseIncreaseIncreaseWithin seconds ahajournals.orgnih.gov
Arachidonic Acid Release

Angiotensin II receptor activation also leads to the activation of Phospholipase A2 (PLA2), particularly cytosolic PLA2α (cPLA2α) nih.govahajournals.orgnih.gov. Activated PLA2 hydrolyzes membrane phospholipids (B1166683), releasing arachidonic acid (AA) nih.govnih.govbiologists.com. Arachidonic acid is a precursor for various signaling molecules, including prostaglandins (B1171923) and leukotrienes, which can mediate or modulate the effects of angiotensin peptides nih.gov. Angiotensin II has been shown to activate cPLA2α and release arachidonic acid from tissue phospholipids nih.gov. Angiotensin (1-9) and (1-7), other angiotensin peptides, have also been shown to augment arachidonic acid release researchgate.netahajournals.orgnih.gov.

Protein Kinase C (PKC) Activation and Downstream Effects

Diacylglycerol (DAG), the other second messenger produced by PLC-mediated PIP2 hydrolysis, is a key activator of Protein Kinase C (PKC) medigraphic.comgeeksforgeeks.org. DAG remains in the plasma membrane and activates PKC, a multifaceted enzyme that phosphorylates a variety of intracellular proteins medigraphic.comgeeksforgeeks.org. PKC activation is involved in numerous cellular functions, including muscle contraction, cell growth, and the regulation of ion channels medigraphic.comgeeksforgeeks.orggenome.jp. Angiotensin II-induced PKC activation has been observed in various cell types, and this activation can be persistent nih.gov. PKC can also cross-talk with other signaling pathways, modulating cellular responses nih.gov. Studies have indicated that PKC plays a role in Angiotensin II-induced vasoconstriction nih.gov.

Data on Angiotensin II Analogue and PKC Activation:

Angiotensin AnalogueEffect on PKC ActivityDuration of ActivationCell TypeReferences
[Sar1]-AII (S1-AII)Increased particulate PKC activityPersistent (up to 18h)Primary cultured bovine adrenal medullary (BAM) cells nih.gov

Tyrosine Kinase-Mediated Signaling

Activation of angiotensin receptors, particularly AT1, leads to the stimulation of both receptor and non-receptor tyrosine kinases, despite the AT1 receptor itself lacking intrinsic tyrosine kinase activity. This tyrosine kinase activation plays a crucial role in mediating many of the cellular effects of angiotensin peptides, including growth and contractile responses. nih.govphysiology.orgnih.govnih.gov Inhibition of tyrosine kinases has been shown to attenuate angiotensin II-induced hypertrophic, proliferative, and contractile responses in vascular smooth muscle cells. physiology.org

Activation of Receptor Tyrosine Kinases (PDGF, EGFR, Insulin (B600854) Receptor)

Angiotensin II influences the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor I receptor (IGF-IR). scielo.brnih.govphysiology.orgnih.gov This activation can occur indirectly through transactivation mechanisms. scielo.brphysiology.org For instance, AT1 receptor activation can lead to the transactivation of EGFR, potentially mediated by non-receptor tyrosine kinases like Src or through metalloproteinase-dependent shedding of growth factors like heparin-binding EGF-like growth factor (HB-EGF). physiology.orgmdpi.com The AT1 receptor contains a motif (Tyr-Ile-Pro-Pro) in its carboxy-terminal tail that is analogous to SH2 binding motifs found in PDGFR and EGFR, suggesting a potential mechanism for interaction or downstream signaling convergence. physiology.org Activation of RTKs by ligands like insulin or PDGF has been shown to modulate Angiotensin II-induced calcium transients in vascular smooth muscle cells. ahajournals.org

Activation of Non-Receptor Tyrosine Kinases (Src, JAK/STAT, FAK)

Angiotensin II stimulates the phosphorylation and activation of numerous non-receptor tyrosine kinases. scielo.brnih.govphysiology.orgnih.gov These include members of the Src family kinases (e.g., c-Src, Fyn, Yes), Janus kinases (JAK and TYK), focal adhesion kinase (FAK), and calcium-dependent tyrosine kinases like Pyk2 (also known as CADTK or CAKβ). scielo.brphysiology.orgnih.govahajournals.orgnih.gov

Src Family Kinases: Angiotensin II induces rapid phosphorylation of c-Src, a process that appears to be redox-sensitive. physiology.org Src plays a role in Angiotensin II-induced phosphorylation of PLC-γ. physiology.org Src family kinases have also been implicated in the G protein receptor-mediated phosphorylation of the adapter protein Shc. ahajournals.org

JAK/STAT Pathway: AT1 receptor activation stimulates the JAK/STAT pathway, a signaling mechanism typically associated with cytokine receptors. scielo.brphysiology.orgahajournals.orgoup.combioone.org Angiotensin II has been shown to activate both JAK2 and TYK2 by phosphorylation. ahajournals.org This pathway involves the phosphorylation of STAT proteins (such as STAT1 and STAT3), which then translocate to the nucleus to activate gene transcription. scielo.brphysiology.org The JAK-STAT pathway may contribute to vascular and cardiac growth, remodeling, and repair influenced by Angiotensin II. scielo.brphysiology.org An association between JAK2 and the AT1 receptor, dependent on a YIPP sequence in the receptor's carboxy-terminal domain, has been observed. physiology.org

FAK and Pyk2: Angiotensin II activates FAK, leading to its translocation to focal adhesions and phosphorylation of proteins like paxillin (B1203293) and talin, which are involved in cell shape and movement. scielo.brahajournals.org Pyk2 is also activated by Angiotensin II through calcium-dependent pathways and can regulate Src and ERK-dependent signaling. scielo.brphysiology.orgnih.gov Activation of Pyk2 by Angiotensin II is associated with increased formation of Pyk2-Src complexes. nih.gov

Mitogen-Activated Protein (MAP) Kinase Pathways (ERK1/2, JNK, p38MAPK)

Angiotensin II activates the MAP kinase signaling cascade at various intracellular levels, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK/SAPK), and p38 MAPK. scielo.brnih.govphysiology.orgahajournals.orgoup.complos.orgahajournals.org This activation involves the phosphorylation of these kinases. scielo.broup.complos.org

ERK1/2: Angiotensin II induces tyrosine and threonine phosphorylation of ERK1/2. scielo.brahajournals.orgoup.com Activation of ERK1/2 is associated with increased expression of early response genes like c-fos, DNA synthesis, cell growth, and differentiation. scielo.brahajournals.org Angiotensin II appears to activate ERK1/2 through pathways that may involve c-Src and atypical PKC isoforms, and potentially via transactivation of tyrosine kinase receptors. scielo.brphysiology.orgoup.com

JNK and p38 MAPK: Angiotensin II also activates JNK/SAPK and p38 MAPK. scielo.brnih.govphysiology.orgoup.complos.orgresearchgate.net While ERK phosphorylation may occur via calcium-dependent or -independent pathways, JNK activation appears to be calcium-dependent and involves tyrosine kinases other than Src. scielo.br p38 MAPK is a critical component of redox-sensitive signaling pathways activated by Angiotensin II. scielo.br Activation of JNK and p38 MAPK is linked to various cellular functions, including stress responses and inflammation. emjreviews.com

90-kD S6 Kinase (RSK) Activation

Angiotensin II activates 90-kD S6 kinase (RSK) in cardiac myocytes. ahajournals.orgnih.gov RSK is a serine/threonine protein kinase that is a downstream target of ERK. scielo.brahajournals.orgahajournals.org RSK can translocate to the nucleus and activate transcription factors. scielo.br

Reactive Oxygen Species (ROS) Generation and Associated Signaling

Angiotensin II stimulates the intracellular formation of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. scielo.brnih.govnih.govphysiology.orgnih.govnih.govfrontiersin.org A major source of Angiotensin II-induced ROS is the membrane-bound NAD(P)H oxidase, although mitochondrial ROS production is also implicated. scielo.brnih.govnih.govwjgnet.com ROS act as signaling molecules, influencing downstream pathways including transcription factors, tyrosine kinases/phosphatases, ion channels, and MAP kinases. nih.govphysiology.org ROS generation is widely implicated in vascular inflammation and fibrosis. nih.govphysiology.org For example, Angiotensin II-mediated expression of certain proteins and induction of cellular hypertrophy can depend on ROS generation. nih.gov There is also evidence of cross-talk between NAD(P)H oxidase and mitochondria in Angiotensin II-induced ROS production. nih.gov

G Protein-Independent Signaling and Receptor Desensitization

While AT1 receptors primarily signal through heterotrimeric G proteins (Gq/11, Gi, and G12/13), they can also initiate G protein-independent signaling pathways. nih.govoup.comnih.govresearchgate.netfrontiersin.orgfrontiersin.org Beta-arrestins, traditionally associated with signal termination and receptor desensitization and internalization, play a significant role in G protein-independent signaling. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgphysiology.org Beta-arrestins can act as scaffolding molecules, particularly for MAP kinases like ERK1/2, leading to their activation independently of G protein coupling. nih.govfrontiersin.orgfrontiersin.org This arrestin-mediated ERK activation can persist even when G protein coupling is inhibited. nih.gov Receptor desensitization, a process that reduces the receptor's responsiveness to further stimulation, is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by beta-arrestin binding. researchgate.netfrontiersin.orgphysiology.org Beta-arrestins mediate the uncoupling of the receptor from G proteins and facilitate receptor internalization. researchgate.netfrontiersin.orgphysiology.org

Recruitment of G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins

Upon agonist binding and activation, Angiotensin II receptors, as is characteristic of many GPCRs, undergo phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov, frontiersin.org, ahajournals.org This phosphorylation event is a crucial step that facilitates the recruitment of β-arrestin proteins to the activated receptor. nih.gov, frontiersin.org, researchgate.net β-arrestins, including β-arrestin1 and β-arrestin2, are multifaceted adaptor proteins that play critical roles in regulating GPCR function. nih.gov The recruitment of β-arrestins to the phosphorylated receptor is a key event in initiating receptor desensitization and internalization. nih.gov, frontiersin.org

Implications for Receptor Internalization and Signal Modulation

The binding of β-arrestins to phosphorylated Angiotensin II receptors has significant implications for receptor trafficking and signal modulation. β-arrestins act as scaffolds, connecting the receptor to components of the endocytic machinery, thereby promoting receptor internalization into intracellular vesicles. nih.gov, frontiersin.org This internalization serves to remove the activated receptor from the cell surface, a process known as desensitization, which attenuates further G protein-mediated signaling in response to the agonist. nih.gov, frontiersin.org, psu.edu, nih.gov Furthermore, internalized receptors can either be recycled back to the plasma membrane, restoring responsiveness, or targeted for degradation. nih.gov Beyond their role in desensitization and internalization, β-arrestins also function as signaling platforms, orchestrating G protein-independent signaling cascades that can contribute to distinct cellular outcomes. nih.gov, frontiersin.org

Functional Selectivity and Ligand Bias in Signaling

The concept of functional selectivity, also known as biased agonism or ligand bias, describes the ability of different ligands binding to the same receptor to differentially activate distinct downstream signaling pathways. wikipedia.org, plos.org, acs.org This phenomenon has been observed for Angiotensin II receptors, where various ligands, including synthetic analogues, can exhibit bias towards either G protein-dependent pathways or β-arrestin-dependent pathways. nih.gov, drugtargetreview.com, plos.org, acs.org For instance, studies have identified Angiotensin II analogues that preferentially activate β-arrestin signaling over Gαq signaling at the AT1 receptor. drugtargetreview.com, uq.edu.au This differential pathway engagement can lead to distinct functional consequences at the cellular and physiological levels. drugtargetreview.com, wikipedia.org The ability to design biased ligands holds therapeutic potential, allowing for the selective modulation of beneficial signaling pathways while potentially avoiding those linked to undesirable effects. nih.gov, drugtargetreview.com, acs.org

Physiological and Pharmacological Investigations of Angiotensin Amide Analogues in Pre Clinical Models

Cardiovascular System Research (Non-Clinical Models)

Pre-clinical research has explored the effects of angiotensin amide and its analogues on various aspects of the cardiovascular system, including vasoconstriction, blood pressure regulation, vascular smooth muscle cell function, cardiac myocyte hypertrophy, and endothelial function.

Vasoconstrictor Actions and Blood Pressure Regulation

Angiotensin amide is known for its potent vasoconstrictor properties wikipedia.org. Vasoconstriction, the narrowing of blood vessels, plays a critical role in the regulation of blood pressure. Angiotensin II, from which angiotensinamide is derived, is a key component of the renin-angiotensin-aldosterone system (RAAS), a system vital for maintaining blood pressure and fluid balance dovepress.comnews-medical.net. Angiotensin II exerts its vasoconstrictive effects primarily by binding to the angiotensin II receptor type 1 (AT1) news-medical.net. This binding leads to the potentiation of noradrenaline release from sympathetic nerve terminals in blood vessel walls news-medical.net. The activation of the RAAS, and the subsequent release of angiotensin II, occurs in response to decreased blood pressure dovepress.comnews-medical.net. This mechanism, involving vasoconstriction, contributes to restoring blood pressure dovepress.com.

Modulation of Vascular Smooth Muscle Cell (VSMC) Function

Angiotensin II significantly influences vascular smooth muscle cells, impacting their proliferation, migration, hypertrophy, and extracellular matrix remodeling. These processes are crucial in the context of vascular diseases like atherosclerosis and hypertension plos.orgmdpi.comsemanticscholar.org.

Proliferation and Migration

Angiotensin II is a known stimulator of vascular smooth muscle cell proliferation and migration in pre-clinical models plos.orgmdpi.comsemanticscholar.orgplos.orge-dmj.orgijbs.com. These processes are fundamental to the development of atherosclerotic lesions and restenosis after angioplasty plos.orgsemanticscholar.org. Studies have shown that Angiotensin II increases VSMC proliferation and migration in a concentration-dependent manner e-dmj.orge-dmj.org. The effects of Angiotensin II on VSMC proliferation and migration are mediated, in part, through the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK) plos.orgplos.orge-dmj.org. Inhibition of ERK1/2 has been shown to decrease Angiotensin II-induced VSMC proliferation and migration semanticscholar.org. Conversely, Angiotensin-(1-7), another peptide in the renin-angiotensin system, has been shown to inhibit Angiotensin II-induced VSMC proliferation and migration, suggesting a counter-regulatory role plos.orgsemanticscholar.org. This inhibitory effect of Angiotensin-(1-7) appears to be mediated, at least partially, through the negative modulation of Angiotensin II-induced ERK1/2 activity plos.org.

Data from studies on VSMC proliferation and migration in response to Angiotensin II:

TreatmentEffect on VSMC ProliferationEffect on VSMC MigrationReference
Angiotensin IIIncreasedIncreased plos.orge-dmj.orgijbs.com
Angiotensin-(1-7)No effect alone, Inhibited Ang II-inducedNo effect alone, Abolished Ang II-induced plos.orgsemanticscholar.org
Ang II + Ang-(1-7)Inhibited Ang II-inducedAbolished Ang II-induced plos.orgsemanticscholar.org
Exendin-4Inhibited Ang II-inducedInhibited Ang II-induced plos.orge-dmj.org
ERK1/2 inhibitorsDecreased Ang II-inducedDecreased Ang II-induced semanticscholar.orgplos.orge-dmj.org
JNK inhibitorsInhibited Ang II-inducedInhibited Ang II-induced plos.orge-dmj.org
Sulforaphane (SFN)Inhibited Ang II-inducedInhibited Ang II-induced ijbs.com
Hypertrophy and Extracellular Matrix Remodeling

Angiotensin II also contributes to vascular smooth muscle cell hypertrophy and the remodeling of the extracellular matrix dovepress.commdpi.comsemanticscholar.org. These processes are implicated in vascular remodeling and the pathogenesis of cardiovascular diseases mdpi.com. Angiotensin II, acting through the AT1 receptor, mediates effects on extracellular matrix remodeling semanticscholar.org. Prolonged and exaggerated AT1 receptor activation in VSMCs plays a critical role in pathological conditions by inducing gene expression changes that lead to vascular remodeling processes such as proliferation, cell migration, and fibrosis mdpi.com. Angiotensin II has been shown to enhance vascular remodeling through mechanisms involving NADPH oxidase-derived reactive oxygen species (ROS) generation and inflammatory responses in human vascular smooth muscle cells ijbs.com. This remodeling then induces abnormal proliferative capacity and migration of VSMCs ijbs.com.

Cardiac Myocyte Hypertrophy and Remodeling Pathways

Angiotensin II is a significant factor in cardiac hypertrophy and remodeling in pre-clinical models dovepress.comnih.govahajournals.orgmdpi.comucm.esresearchgate.net. Chronic elevation of Angiotensin II is detrimental to the heart and contributes to cardiomyocyte remodeling through its growth-promoting properties ahajournals.org. Studies in transgenic mice with cardiac-specific Angiotensin II stimulation have demonstrated the development of cardiac hypertrophy and age-dependent cardiac dysfunction and failure, even in the absence of elevated blood pressure ahajournals.org. Cardiac hypertrophy induced by Angiotensin II is associated with an increase in cardiomyocyte size ahajournals.orgucm.es. Angiotensin II also enhances the secretion of profibrotic growth factors by myocytes semanticscholar.org. The remodeling process induced by Angiotensin II can involve interstitial and perivascular matrix deposition ucm.es. Activation of the renin-angiotensin system is a common feature of cardiovascular diseases, and Angiotensin II is a well-known profibrotic and proliferative agent that participates in cardiac remodeling by stimulating and proliferating cardiac fibroblasts ucm.es. Angiotensin II-induced cardiac hypertrophy and remodeling can be influenced by various factors and interventions, as seen in studies exploring potential therapeutic agents ucm.esresearchgate.net.

Endothelial Function and Inflammatory Responses

Angiotensin II impacts endothelial function and contributes to inflammatory responses in the vasculature mdpi.comfrontiersin.orgoup.commdpi.commdpi.compsu.edunih.gov. Angiotensin II acts directly on the vascular endothelium, leading to its dysfunction and promoting inflammation mdpi.com. Endothelial dysfunction is a key factor in the development of cardiovascular disease, fostering inflammation and arterial stiffness oup.com. Angiotensin II stimulates the production of inflammatory mediators frontiersin.orgpsu.edu. For example, Angiotensin II concentration-dependently stimulates interleukin-6 (IL-6) production by smooth muscle cells via activation of the AT1 receptor psu.edu. It also activates the proinflammatory transcription factor nuclear factor-κB (NF-κB) in human vascular smooth muscle cells psu.edu. Angiotensin II can increase the expression of vascular endothelial growth factors (VEGFs), which enhance inflammation and remodeling in blood vessels mdpi.com. Reciprocal stimulatory interactions between Angiotensin II and other factors, such as osteoprotegerin (OPG), have been demonstrated, where Angiotensin II increases OPG expression, and OPG increases AT1 receptor expression, potentially promoting endothelial dysfunction and atherosclerosis mdpi.com. Angiotensin II-induced vascular dysfunction is characterized by increased vascular oxidative stress and reduced nitric oxide (NO) bioavailability nih.gov. Angiotensin II can also contribute to inflammation by activating inflammatory cells mdpi.comsemanticscholar.org.

Effects on Aldosterone (B195564) and Corticosterone (B1669441) Secretion (Adrenal Function)

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and fluid balance, with angiotensin II being a primary stimulator of aldosterone secretion from the adrenal cortex. mdpi.comastrazeneca.com Aldosterone, a mineralocorticoid hormone, is integral to homeostasis by regulating fluid and electrolyte balance, primarily by signaling organs to increase sodium reabsorption and potassium excretion. astrazeneca.com Corticosterone is another important adrenocortical steroid hormone. jci.org

Research has explored the influence of angiotensin peptides on the secretion of these hormones. Angiotensin II stimulates the secretion of aldosterone. mdpi.comastrazeneca.com Studies in dogs have investigated the pattern of response of aldosterone, cortisol, and corticosterone to renal stimuli, suggesting the kidney's involvement in mediating aldosterone secretion physiologically. jci.org While angiotensin II is a key regulator, the role of angiotensin amide and its specific analogues in directly modulating aldosterone and corticosterone secretion has been a subject of investigation in pre-clinical models. The enzyme aldosterone synthase, which catalyzes aldosterone production, shares structural similarity with 11β-hydroxylase, involved in cortisol production, making selective modulation challenging. astrazeneca.com

Renal System Research (Non-Clinical Models)

The renal system is a major target of the RAAS, influencing processes critical for fluid and electrolyte homeostasis. Pre-clinical research has investigated the effects of angiotensin peptides, including analogues, on renal function and development.

Regulation of Solute Transport (e.g., SGLT) in Renal Proximal Tubule Cells

The proximal tubule is responsible for reabsorbing a significant portion of filtered water, salts, glucose, amino acids, and phosphate. nih.gov This reabsorption is mediated by various transport proteins on the apical and basolateral membranes of tubular cells. nih.gov Sodium-glucose cotransporters (SGLTs), particularly SGLT1 and SGLT2, are found in the proximal tubule and are responsible for glucose reabsorption. nih.govnih.govwikipedia.org SGLT2 is predominantly located in the early proximal tubule (S1 and S2 segments) and accounts for the majority of renal glucose reabsorption under normal conditions. nih.govwikipedia.org SGLT1 is found in the late proximal tubule (S3 segment). e-enm.org

While the primary focus of SGLT research in the context of the RAAS often involves the effects of angiotensin II and the use of SGLT inhibitors in conditions like diabetes and kidney disease, the direct impact of angiotensin amide or its specific analogues on the regulation of SGLT activity in renal proximal tubule cells in pre-clinical models requires specific investigation. Angiotensin II can directly cause sodium retention in the proximal tubules. mdpi.com The increased luminal glucose resulting from SGLT2 inhibition may be reabsorbed via SGLT1 on the thick ascending limb and the macula densa. e-enm.org

Influence on Renal Development and Pathophysiology in Animal Models

An intact RAAS is considered a prerequisite for normal renal development. researchgate.netmdpi.com Components of the RAAS are highly expressed in the developing kidney and play a critical role in mediating proper renal morphology and physiological function. researchgate.netmdpi.commdpi.com Pharmacological interruption of angiotensin II type-1 (AT1) receptor-mediated effects during nephrogenesis in animals can lead to specific renal abnormalities, including papillary atrophy, abnormal arteriolar wall thickening, and tubular atrophy. researchgate.net Similar changes are observed in mice with targeted inactivation of genes encoding RAAS components. researchgate.netmdpi.commdpi.com

Animal models are widely used to study renal programming and the impact of the RAAS on kidney development and the pathogenesis of kidney disease. mdpi.commdpi.comphysiology.org For instance, blockade of the RAAS during the nephrogenesis stage in rats can result in a reduced number of nephrons and hypertension in adulthood. mdpi.commdpi.com Chronic kidney disease (CKD) has been associated with the activation of the intrarenal RAAS. nih.gov While the broader RAAS influence on renal development and pathophysiology is well-documented, specific studies focusing on the direct influence of angiotensin amide analogues in these processes in pre-clinical animal models would provide more targeted insights.

Central Nervous System (CNS) Research (Non-Clinical Models)

The brain has its own renin-angiotensin system, which is believed to be regulated independently of the peripheral RAAS and is involved in various central actions, including learning and memory processes. researchgate.net Pre-clinical research has explored the impact of angiotensin peptides on CNS function.

Impact on Catecholamine Biosynthesis in Sympathetically Innervated Tissues

Catecholamines, such as dopamine, norepinephrine, and epinephrine, function as neurotransmitters and hormones and are synthesized from the amino acid L-tyrosine. mdpi.combritannica.com Catecholamine biosynthesis occurs in the brain, adrenal medulla, and some sympathetic nerve fibers. mdpi.combritannica.com The initial and rate-limiting step is the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. mdpi.com

Studies have investigated the effect of angiotensin-II-amide on the biosynthesis of catecholamines in isolated sympathetically innervated tissues in vitro. Angiotensin-II-amide has been shown to increase the synthesis of catecholamines from 14C-tyrosine in tissues such as guinea-pig atria and portal vein, rat vasa deferentia, and rabbit portal vein. nih.govnih.gov This effect was dependent on incubation time and angiotensin concentration, with effects most apparent after 1 hour of incubation at concentrations ranging from 10⁻⁹ to 10⁻⁷ M. nih.govnih.gov Higher concentrations could lead to a significant reduction in synthesis. nih.govnih.gov While an increased release of newly synthesized catecholamines was sometimes observed, there was no correlation between increased synthesis and release. nih.govnih.gov It is suggested that the effect on synthesis may not be due to increased noradrenaline release or uptake inhibition, but possibly an influence on tyrosine hydroxylase activity or its cofactors. nih.govnih.gov

Modulation of Memory and Learning Processes (Angiotensin IV relevance)

Angiotensin IV (Ang IV), a metabolite of angiotensin II, has been shown to enhance memory and learning in animal models when administered centrally or peripherally. nih.govuclan.ac.ukresearchgate.net Intracerebroventricular injection of Ang IV has been reported to improve memory and learning in rats. nih.govfrontiersin.org Ang IV affects both passive and conditioned avoidance responses, as well as motor activity. frontiersin.org Related Ang IV analogues have also been studied for their cognitive effects. frontiersin.org

The mechanism underlying the cognitive-enhancing effects of Ang IV is not fully clear, but several hypotheses exist. nih.govresearchgate.net One proposed mechanism is that Ang IV binds to insulin-regulated aminopeptidase (B13392206) (IRAP), acting as an inhibitor of this enzyme. nih.govfrontiersin.orgacs.orgacs.org IRAP is localized in brain areas associated with memory and learning. frontiersin.orgacs.org Inhibition of IRAP by Ang IV might increase glucose uptake into brain cells by modulating GLUT4 translocation, potentially facilitating learning and memory. nih.govacs.orgmdpi.com Another suggestion involves the enhancement of long-term potentiation and acetylcholine (B1216132) release in the hippocampus. nih.gov Studies have shown that Ang IV can increase exploration time on novel objects in rats. researchgate.net The pro-cognitive effects of Ang IV have been demonstrated to be dependent on the angiotensin IV receptor (AT4 receptor), which has been identified as IRAP. researchgate.netacs.orgacs.org

Pre-clinical studies using Ang IV or its analogues have provided valuable insights into the potential for modulating cognitive function through this pathway. For example, an Ang IV analogue, Norleual, has been shown to inhibit HGF-mediated effects and block HGF binding to c-Met. frontiersin.org Another analogue, Dihexa, an orally active and blood-brain barrier permeable compound, has been synthesized and shown to improve cognitive activity. researchgate.net Studies with disulfide cyclized tripeptide analogues of Ang IV have identified potent and selective inhibitors of IRAP. acs.org

While the focus in this section is on the relevance of Angiotensin IV to memory and learning, understanding the broader impact of angiotensin peptides, including angiotensin amide analogues, on CNS function requires further investigation into their specific interactions and effects within the brain's complex systems.

Role in Pre-clinical Models of Neurodegenerative Diseases

The brain possesses an intrinsic RAS, and its components have been linked to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Pre-clinical studies have investigated the potential therapeutic effects of modulating the brain RAS, including the use of angiotensin analogues.

Angiotensin IV (AngIV) analogues have garnered attention for their potential neuroprotective and procognitive properties in animal models of neurodegenerative diseases. For instance, N-hexanoic-Tyr-Ile-(6)-amino hexanoic amide, also known as Dihexa, an Angiotensin IV analogue, has demonstrated neuroprotective and procognitive effects in animal models of AD and PD researchgate.netitmedicalteam.pl. Activation of the AT4 receptor, which is influenced by AngIV, has been associated with improved cognition, cell signal transmission, synaptic remodeling, and has shown antioxidant and anti-inflammatory properties in pre-clinical settings researchgate.net.

Angiotensin II (Ang II), a key effector peptide of the classical RAS axis, has been implicated in neurodegenerative conditions, with AT1 receptor activation linked to memory impairment and neuronal damage mdpi.com. Conversely, Angiotensin-(1-7) (Ang-(1-7)), an Ang II metabolite, has shown counteractive effects against the pro-apoptotic actions of Ang II in the brain and has been observed to stimulate cerebral angiogenesis and proliferation of cerebral endothelial cells in animal models mdpi.com.

While research into Angiotensin IV analogues like Dihexa has shown promise in some pre-clinical models of AD and PD researchgate.netitmedicalteam.pl, studies in other neurodegenerative contexts have yielded different results. For example, an investigation into the Angiotensin IV analogue PNB-0408 (Dihexa) in a rat model of Huntington's disease did not demonstrate efficacy in attenuating disease-like symptoms induced by 3-nitropropionic acid nih.gov.

Pharmacological modulators of the RAS, such as AT1 receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACEIs), have also been studied in pre-clinical neurodegenerative models. ARBs have been suggested to regulate enzymes involved in the catabolism and elimination of amyloid-beta peptides, potentially preventing vascular damage in AD models mdpi.com. These agents have also shown anti-inflammatory effects in the central nervous system in pre-clinical studies mdpi.com.

Other Systemic Effects in Pre-clinical Models

Beyond its well-known cardiovascular actions, the RAS and its peptide components, including angiotensin analogues, exert influence over a variety of other physiological systems, as explored in pre-clinical investigations.

Hematopoiesis and Stem Cell Regulation

The renin-angiotensin system has been recognized to play a role in the regulation of hematopoiesis and hematopoietic stem cells. Pre-clinical studies have indicated that Angiotensin II (Ang II) can stimulate the proliferation of hematopoietic progenitor cells (HPCs) isolated from murine bone marrow and human cord blood in vitro nih.gov. This proliferative effect was observed both in the presence and absence of colony-stimulating factors, although the increase in early HPCs was dependent on the presence of CSF nih.gov.

Angiotensin-(1-7) (Ang-(1-7)), a metabolite of Ang II, has also been shown to influence hematopoietic cells. Studies have demonstrated that Ang-(1-7) stimulates the proliferation of human CD34+ and mononuclear cells in vitro nih.gov. Furthermore, in in vivo studies using NOD/SCID mice, Ang-(1-7) administration enhanced the engraftment of human hematopoietic progenitor cells nih.govhaematologica.org. These findings suggest a significant impact of Ang-(1-7) on hematopoiesis in pre-clinical models nih.gov.

Modulation of the RAS through inhibitors has also shown effects on hematopoietic cells. For instance, studies have indicated that angiotensin-converting enzyme (ACE) inhibitors can help preserve stem cells and bone marrow multilineage hematopoietic progenitors in an irradiation model researchgate.net. The influence of the RAS on hematopoiesis highlights a non-traditional role for this system with potential implications for conditions affecting blood cell production haematologica.orgnih.gov.

Modulation of Immune Responses

The renin-angiotensin system has been shown to influence immune responses and inflammatory processes. Angiotensin II (Ang II), primarily through activation of AT1 receptors, is involved in inflammation physiology.org. Conversely, Angiotensin-(1-7) (Ang-(1-7)) is suggested to have anti-inflammatory properties and can blunt inflammatory responses nih.gov.

Pre-clinical studies have provided evidence for the immunomodulatory effects of angiotensin analogues. For example, infusion of Ang-(1-7) has been reported to reduce inflammatory damage in organs such as the heart and kidney in pre-clinical models nih.gov. The effects of Ang-(1-7) in mitigating tissue inflammation have been observed even in Mas receptor-deficient rodents, suggesting potential Mas-independent mechanisms nih.gov.

Anti-Cancer Activities of Angiotensin Analogues (e.g., Angiotensin-(1-7)) in Pre-clinical Studies

Angiotensin-(1-7) (Ang-(1-7)) has been extensively investigated for its anti-cancer properties in various pre-clinical models. Studies using in vitro cancer cell lines and in vivo mouse models have demonstrated that Ang-(1-7) can reduce the proliferation of human cancer cells and inhibit the growth of xenograft tumors researchgate.netnih.govingentaconnect.com.

The mechanisms underlying the anti-cancer effects of Ang-(1-7) are multifaceted and include the inhibition of angiogenesis, a critical process for tumor growth and metastasis researchgate.netnih.govingentaconnect.comresearchgate.net. Ang-(1-7) has also been shown to decrease cancer-associated fibrosis, reduce osteoclastogenesis, and attenuate tumor-induced inflammation in pre-clinical settings researchgate.netnih.govingentaconnect.com. Furthermore, Ang-(1-7) can modulate intracellular signaling pathways that are crucial for the initiation and progression of carcinogenesis researchgate.netingentaconnect.comresearchgate.net.

Pre-clinical research has explored the efficacy of Ang-(1-7) in models of various cancer types, including lung, breast, and prostate cancer researchgate.netresearchgate.net. The anti-proliferative and anti-angiogenic effects of Ang-(1-7) have been observed in these models, often mediated through its interaction with the Mas receptor researchgate.netnih.govingentaconnect.comfrontiersin.org. These pre-clinical findings suggest that Ang-(1-7) holds promise as a potential therapeutic agent for cancer researchgate.netnih.govingentaconnect.comresearchgate.net.

Influence on Plasmodium Infection and Experimental Cerebral Malaria in Animal Models

The renin-angiotensin system has been implicated in the context of Plasmodium infection and the development of experimental cerebral malaria in animal models. Pre-clinical studies have investigated the effects of angiotensin peptides and their derivatives on parasite growth and disease severity.

In vitro studies have indicated that Angiotensin II (Ang II) can exert an inhibitory effect on the growth of Plasmodium falciparum nih.govplos.orgfrontiersin.org. In animal models of malaria, elevated levels of Ang II, induced by continuous infusion, have been shown to moderately decrease parasitemia in mice infected with Plasmodium berghei nih.govplos.org. Furthermore, increased Ang II levels were associated with a delay in the development of experimental cerebral malaria and a moderate improvement in survival rates nih.govplos.org.

Synthetic derivatives of Ang II have also been tested in murine malaria models. These derivatives, designed to lack the vasoconstrictive effects of Ang II, have demonstrated antiplasmodial potential researchgate.net. Studies using mouse models of both experimental cerebral malaria and severe non-cerebral malaria showed that certain Ang II derivatives could significantly reduce parasitemia researchgate.net. One such derivative, a disulfide-bridged analogue (Ang II-SS), also led to a significant increase in mouse survival researchgate.net.

ACE inhibitors, which are known to increase the levels of Angiotensin-(1-7), have also been associated with lower parasitemia in mice infected with Plasmodium berghei ANKA frontiersin.org. These pre-clinical findings suggest that modulation of the RAS, through angiotensin peptides or their analogues, can influence the course of Plasmodium infection and the severity of experimental cerebral malaria in animal models nih.govplos.orgfrontiersin.orgresearchgate.net.

Advanced Research Methodologies and Experimental Approaches

In Vitro Assays for Functional and Molecular Characterization

In vitro studies are crucial for dissecting the direct effects of angiotensin amide on various cell types and characterizing its interactions with receptors and enzymes.

Cell Culture Models

Cell culture models provide controlled environments to study the effects of angiotensin amide on specific cell types involved in the renin-angiotensin system (RAS) and its downstream effects.

Vascular Smooth Muscle Cells: These cells are fundamental in studying the vasoconstrictive effects of angiotensin peptides. Angiotensin II is known to bind to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. fda.gov Studies on vascular smooth muscle cells investigate the signal transduction pathways activated by angiotensin II, including calcium mobilization and activation of various kinases, which contribute to cellular growth and remodeling. mdpi.complos.org Angiotensin-(1-7), another peptide in the RAS, has been shown to inhibit Ang II-induced vascular smooth muscle cell proliferation and migration, mediated via the MAS receptor. plos.org

Renal Proximal Tubule Cells: While not explicitly detailed for angiotensin amide in the provided snippets, angiotensin II plays a role in renal function, influencing sodium and water reabsorption in the renal proximal tubules. Research on angiotensin peptides in renal cells often focuses on their impact on transport mechanisms and signaling pathways relevant to kidney function.

Cardiac Myocytes: Cardiac myocytes are used to investigate the direct effects of angiotensin peptides on heart muscle cells, including hypertrophy and contractility. Angiotensin II can induce cardiac myocyte hypertrophy and alter the expression of hypertrophic genes in vitro. acs.org Studies have shown that angiotensin II triggers a rise in intracellular calcium in cardiac myocytes. researchgate.net Angiotensin-(1-7) has been demonstrated to prevent mitogen-stimulated growth of cardiac myocytes in vitro and reduce myocyte cross-sectional area in vivo. nih.gov The effects of angiotensin II on protein synthesis in cardiac myocytes have also been investigated, with findings suggesting a role for autocrine Ang II receptor activation in early anabolic responses in neonatal cardiocytes, although studies in adult cardiocytes have shown no acute effect on protein synthesis. ahajournals.org

Receptor Binding Assays

Receptor binding assays are essential for quantifying the affinity and selectivity of angiotensin amide for its target receptors, primarily the AT1 and AT2 receptors.

Radioligand Binding: This technique involves using a radiolabeled ligand, such as radiolabeled Angiotensin II or its analogs, to measure binding to angiotensin receptors in cell membranes or tissue preparations. biorxiv.org Competition binding assays are then performed by incubating the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound (e.g., angiotensin amide) to determine its ability to displace the radioligand. biorxiv.orggoogle.complos.orgresearchgate.net The inhibitory concentration (IC50), representing the concentration of the compound that causes 50% displacement of specific binding, is a measure of the compound's affinity for the receptor. google.com

Displacement Assays: Displacement assays, often utilizing radioligands, are a specific type of receptor binding assay used to determine the binding affinity of a compound by measuring its ability to displace a known ligand from the receptor. google.complos.orgresearchgate.net This method is used to compare the binding characteristics of different angiotensin peptides and their analogs to AT1 and AT2 receptors. fda.govplos.org

Enzyme Activity Assays

Enzyme activity assays are employed to study the interaction of angiotensin amide with enzymes involved in the RAS, such as angiotensin-converting enzyme (ACE) and angiotensinases.

Angiotensinase Activity: Angiotensinases are enzymes that degrade angiotensin peptides. Studies have investigated the breakdown of synthetic angiotensin II (Val5-angiotensin II amide) by enzymes present in blood and plasma. psu.eduoup.com These studies have identified aminopeptidases as primarily responsible for the degradation of angiotensin II amide, with different aminopeptidases potentially involved in cleaving specific bonds within the peptide. psu.edu Assays measure the rate of breakdown of angiotensin amide or its derivatives by plasma or tissue extracts. psu.eduoup.com

ACE Inhibition: While angiotensin amide is a form of angiotensin II (a product of ACE activity), studies related to ACE inhibition often involve assessing the ability of compounds to block the conversion of angiotensin I to angiotensin II by ACE. mdpi.comstereoelectronics.orgresearchgate.netaip.orgresearchgate.netnih.gov Assays for ACE activity typically measure the production of a product, such as hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL), using methods like RP-HPLC or spectrophotometry. mdpi.comresearchgate.net The inhibitory activity of compounds is determined by their ability to reduce this enzymatic activity. mdpi.comaip.org

Signal Transduction Analysis

Analyzing signal transduction pathways helps to understand the cellular mechanisms by which angiotensin amide exerts its effects after binding to its receptors.

Western Blot for Protein Phosphorylation: Western blotting is a common technique used to detect and quantify specific proteins, including phosphorylated forms of proteins involved in signaling cascades activated by angiotensin peptides. Angiotensin II activates various signaling systems, including protein kinase C and MAP kinases like ERK1 and ERK2, which are involved in processes like cardiac hypertrophy. mdpi.complos.orgnih.gov Changes in the phosphorylation status of these kinases can be assessed using Western blotting.

cAMP Measurement: Angiotensin receptors are G protein-coupled receptors, and their activation can influence intracellular levels of cyclic AMP (cAMP). While AT1 receptor signaling is primarily mediated through other pathways, some studies investigate the impact of angiotensin peptides on cAMP levels as part of signal transduction analysis. researchgate.net

Calcium Transients: Angiotensin II is known to mobilize intracellular calcium, a key second messenger in many cellular processes, including vasoconstriction and cardiac myocyte contraction. mdpi.comresearchgate.netresearchgate.netnih.gov Techniques like fura-2 (B149405) imaging are used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to angiotensin peptides. researchgate.netnih.gov Studies have shown that Ang II-induced calcium transients in certain cell types originate mainly from intracellular stores and are mediated via AT1 receptors. nih.gov

Gene Transcription and Protein Synthesis Assays

These assays investigate the long-term effects of angiotensin amide on gene expression and protein production, which are relevant to processes like cell growth and remodeling.

Studies have examined the effect of angiotensin II on gene expression and protein synthesis in cardiac myocytes. mdpi.comahajournals.org Angiotensin II can induce immediate-early gene expression and increase protein synthesis in neonatal cardiocytes. ahajournals.org Techniques such as measuring mRNA levels of specific genes (e.g., natriuretic peptides) and assessing the rate of protein synthesis are used in these studies. nih.govahajournals.org

In Vivo Pre-clinical Model Systems

In vivo pre-clinical models are used to study the systemic effects of angiotensin amide and related peptides in living organisms, providing insights into their physiological and pathophysiological roles.

Animal models, such as rats and mice, are commonly used to investigate the effects of angiotensin peptides on blood pressure, cardiac function, and other physiological parameters. nih.govoup.comahajournals.orgnih.gov For instance, Ang II infusion in normotensive rats has been shown to elevate systolic blood pressure and induce cardiac hypertrophy. nih.gov Studies using transgenic mice with cardiac-specific elevation of Ang II production have been used to investigate the effects of chronic Ang II exposure on cardiac morphology and function. ahajournals.org Pre-clinical studies also assess the pharmacokinetics and in vivo tumor targeting of angiotensin peptide analogs in xenograft models. mdpi.commdpi.com The effects of angiotensin-modulating drugs, including ACE inhibitors and angiotensin receptor blockers, have been investigated in various animal models to understand their impact on disease states like hypertension, cardiac remodeling, and even parasitic infections. nih.govoup.comnih.gov

Genetically Modified Animal Models (e.g., ACE-Deficient Mice, MrgD-Deficient Mice, Transgenic Rats)

Genetically modified animal models are valuable tools for dissecting the roles of specific components of the RAS in physiological and pathophysiological conditions. ACE-deficient mice, for example, can be used to study the effects of reduced angiotensin II production. Transgenic rats, such as those expressing antisense RNA against angiotensinogen (B3276523) in the brain or overexpressing human ACE2 in vascular smooth muscle cells, provide models to investigate the central and peripheral effects of altered RAS activity on blood pressure regulation and hypertension pathogenesis. researchgate.netnih.govwjgnet.com Studies using MrgD-deficient mice have explored the role of the Mas-related G protein-coupled receptor (MrgD), a receptor for alamandine (B1532146) (a peptide related to angiotensin), in anxiety and cardiovascular regulation. researchgate.netencyclopedia.pub These models help to understand the functional significance of different RAS components and receptors in vivo.

Osmotic Mini-Pump Infusion Models

Osmotic mini-pumps are commonly used for chronic, subcutaneous delivery of substances like angiotensin II (from which angiotensin amide is derived) in animal models, particularly rodents. protocols.iodrughunter.com This method allows for sustained infusion of the peptide, mimicking chronic exposure and enabling the study of long-term effects on blood pressure and vascular remodeling. drughunter.comnih.gov Studies have utilized osmotic mini-pumps to infuse angiotensin II at various rates (e.g., 200-1000 ng/kg/min in mice) to induce hypertension and investigate the resulting cardiovascular changes. nih.gov The duration of infusion can vary, from a few days to several weeks, depending on the research question. protocols.ioalzet.com

Acute and Chronic Studies in Anesthetized Rodents (e.g., Rat Blood Pressure, Rat Uterus Assay)

Acute and chronic studies in anesthetized rodents are fundamental for evaluating the immediate and sustained effects of angiotensin amide on physiological parameters like blood pressure. In anesthetized rats, the pressor response to bolus injections of angiotensin II (related to angiotensin amide) can be measured by cannulating arteries. fda.gov This allows for the assessment of vasoconstrictor potency and the efficacy of antagonists. Chronic studies involving continuous infusion, often via osmotic mini-pumps, allow for the investigation of long-term effects on blood pressure regulation and the development of hypertension. nih.govplos.org The rat uterus assay has historically been used to assess the contractile activity of angiotensin peptides. aston.ac.uk

Isolated Tissue Preparations (e.g., Guinea-Pig Atria, Rat Vasa Deferentia, Rabbit Portal Vein, Rabbit Aorta Strips, Rat Uterus)

Isolated tissue preparations are crucial for studying the direct effects of angiotensin amide on smooth muscle contraction and other cellular responses, free from systemic influences. Various tissues known to be responsive to angiotensin peptides are employed. These include guinea-pig atria, rat vasa deferentia, rabbit portal vein, rabbit aorta strips, and rat uterus. aston.ac.ukwdh.ac.idaston.ac.uk For instance, rabbit aortic strips contract in response to low concentrations of angiotensin and have been used for its assay. fda.govaston.ac.uk Isolated guinea pig pulmonary vein preparations have also been used to study the automatic contractile activity induced by angiotensin II. nih.gov These preparations allow for detailed pharmacological analysis of receptor-mediated responses and the mechanisms underlying angiotensin amide's effects on smooth muscle.

Biophysical and Spectroscopic Techniques for Structural Elucidation

Understanding the three-dimensional structure and conformational dynamics of angiotensin amide is essential for relating its structure to its biological activity. Biophysical and spectroscopic techniques provide valuable insights into these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

NMR spectroscopy is a powerful technique used to determine the solution structure and conformational preferences of peptides like angiotensin II and its analogs, including angiotensin amide. nih.govresearchgate.netmdpi.com Studies using techniques such as COSY and ROESY experiments have been employed to assign signals and understand the backbone conformation and side-chain positions. nih.gov NMR can reveal the presence of different conformers, such as those arising from cis-trans isomerization of peptide bonds. nih.govjlu.edu.cn Dynamic NMR studies can also provide information about the barriers to rotation around amide bonds, contributing to the understanding of conformational isomerism. capes.gov.brmanchester.ac.uk These studies help to elucidate the spatial arrangement of amino acid residues and identify structural features important for receptor binding and activity. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Peptide Processing and Identification

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of peptides, including angiotensin peptides and their metabolites. Various MS-based approaches have been employed to analyze the complex peptidomes involved in the renin-angiotensin system. For instance, matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry has been utilized for molecular imaging to understand the tissue distribution and activity of enzymes involved in angiotensin II processing. This method allowed for the identification of angiotensin II metabolites like Ang III and Ang-(1–7) in kidney sections, demonstrating distinct spatial distribution patterns. nih.gov MALDI imaging provides an ordered array of mass spectra across a tissue section, allowing for the creation of pseudocolor images representing peptide distribution. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly using electrospray ionization (ESI), is another highly sensitive technique for detecting and quantifying angiotensin peptides in biological samples such as kidney cortex, adipose tissue, urine, and plasma. nih.gov This method allows for the simultaneous measurement of multiple angiotensin peptides based on their molecular weight, retention time, and peak area. nih.gov UPLC coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) and triple-quadrupole mass spectrometry (QQQ-MS) with ESI sources have also been used for peptide identification and quantification, particularly in the context of identifying angiotensin-converting enzyme (ACE) inhibitory peptides. mdpi.com The characterization of peptides by UPLC-Q-TOF-MS/MS relies on the analysis of MS and MS/MS spectra, providing information on accurate precursor and product ions. mdpi.com Under ESI conditions, peptides are typically protonated, and fragmentation primarily occurs at amide bonds, yielding b and y ions which are crucial for sequencing. mdpi.com

MS is also integral to hydrogen-deuterium exchange (HDX) experiments, where the mass shift of peptides after exchange with deuterium (B1214612) provides insights into protein structure and dynamics. researchgate.netuni-tuebingen.de

FT-IR and 1H-NMR for Compound Characterization

Fourier-transform infrared (FT-IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy are valuable tools for the structural characterization of peptides and related amide compounds.

FT-IR spectroscopy can reveal characteristic functional groups and structural features of peptides. For example, studies on angiotensin-converting enzyme inhibitory peptides have used FT-IR to analyze amide I and II bands, which correspond to C=O stretching and N-H bending/C-N stretching vibrations of the peptide backbone, respectively. frontiersin.orgdergipark.org.tr Changes in the positions and intensities of these bands can indicate alterations in secondary structure or successful conjugation reactions. frontiersin.orgdergipark.org.tr Analysis of FT-IR spectra in the fingerprint region (1350–400 cm−1) can also highlight structural differences between compounds. frontiersin.org

1H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, enabling the determination of its structure and conformation in solution. Studies on Angiotensin II and its analogs in aqueous solutions have utilized 1H-NMR, including two-dimensional techniques like COSY and ROESY experiments, for complete spectral assignment. nih.govacs.org These studies can reveal the presence of different conformers, such as those arising from cis-trans isomerization of peptide bonds like the His-Pro bond in Angiotensin II. nih.govacs.org Analysis of coupling constants (JNH-alpha CH), temperature dependence of amide proton shifts, and relative intensities of NOEs can provide insights into the backbone conformation and the presence of local structures or preferred sidechain positions. nih.gov Furthermore, pH effects and unusual amide exchange behavior observed in 1H-NMR can suggest interactions between specific amino acid sidechains. nih.gov Advanced NMR techniques like 1H iterative full spin analysis (HiFSA) can be used for peptide sequencing and simultaneous assessment of purity and identity. acs.org

Automated Tritium-Hydrogen Exchange for Secondary Structure

Automated tritium-hydrogen exchange measurements are a powerful technique for investigating the secondary structure and conformational stability of peptides in solution. This method relies on the differential exchange rates of labile hydrogen atoms (particularly amide hydrogens in the peptide backbone) with tritium (B154650) from the solvent. The rate of exchange is influenced by factors such as hydrogen bonding, solvent accessibility, and conformational dynamics.

A notable study employed automated tritium-hydrogen exchange to examine the linear octapeptide Val(5)-angiotensin II amide. nih.govpnas.org The measurements allowed for the observation of all six amide hydrogens of the peptide backbone, which were resolved into distinct classes based on their exchange rates. nih.govpnas.org The slowest exchanging hydrogens were indicative of involvement in stable, intramolecular hydrogen bonds, providing evidence for the presence of hydrogen-bonded secondary structure in Angiotensin II amide in aqueous solution. nih.govpnas.org This finding challenged the notion that linear peptides exist solely as "random coils" in aqueous environments and demonstrated that they can adopt specific, hydrogen-bonded conformations. pnas.org Analysis of the pH dependence of the exchange rates can further constrain the number of possible conformations by identifying peptide bonds that are freely accessible to the solvent. nih.gov

Computational and Molecular Modeling Approaches

Computational methods play a vital role in complementing experimental studies of angiotensin amide and related peptides, providing insights into their conformational behavior, interactions with receptors and enzymes, and enzymatic processing mechanisms at an atomic level.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are extensively used to study the dynamic behavior and conformational ensembles of peptides and their complexes with biological targets over time. These simulations provide insights into the flexibility of peptides, the stability of ligand-receptor or ligand-enzyme complexes, and the influence of the surrounding environment.

MD simulations have been performed on Angiotensin II to study its structural properties in different environments, such as aqueous solutions and dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov These studies can reveal differences in the flexibility of different parts of the peptide, such as the N-terminus versus the C-terminus, and identify important conformational features like intramolecular hydrogen bonds and salt bridges. acs.orgnih.gov MD simulations are also crucial for understanding the interactions between angiotensin peptides or their analogs and their receptors, such as AT1R and AT2R. diva-portal.org By simulating the peptide-receptor complex within a membrane environment, MD can help identify key interactions, determine bioactive conformations, and understand the basis of receptor selectivity. diva-portal.org Furthermore, MD simulations are used to study the interactions and stability of peptides with enzymes like ACE and ACE2, providing a metabolic perspective on inhibitor-receptor interactions. nih.govacs.orgfrontiersin.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (such as angiotensin amide or a related peptide) to a receptor or enzyme. This method helps to understand the molecular basis of ligand-target interactions and can be used to screen potential inhibitors or agonists.

Molecular docking studies have been widely applied to investigate the interactions of angiotensin peptides and various inhibitors with enzymes involved in the renin-angiotensin system, particularly ACE. nih.govaip.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov By docking peptides to the known crystal structure of ACE, researchers can identify the binding sites (e.g., S1, S'1, and S'2 pockets) and analyze the types of interactions formed, such as hydrogen bonds, van der Waals forces, and interactions with the catalytic zinc ion. frontiersin.orgfrontiersin.orgnih.gov Molecular docking can help predict the inhibitory activity of peptides and rationalize experimental findings. aip.orgfrontiersin.orgmdpi.com For instance, studies on L-proline amide derivatives have used molecular docking to examine their inhibitory activity against ACE, correlating favorable binding results with in vitro inhibition tests. aip.orgresearchgate.netaip.org Molecular docking is also employed to study the binding of angiotensin peptides or peptidomimetics to angiotensin receptors like AT2R, aiding in the identification of common binding models and pharmacophoric points. diva-portal.org

Quantum Mechanical and Molecular Mechanical (QM/MM) Methods for Enzymatic Catalysis

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid computational approaches that combine the accuracy of quantum mechanics for describing the chemically reactive region (e.g., the enzyme active site and the substrate) with the efficiency of molecular mechanics for the rest of the system (e.g., the surrounding protein and solvent). These methods are particularly useful for studying the mechanisms of enzymatic reactions.

QM/MM calculations have been applied to investigate the catalytic mechanisms of enzymes that process angiotensin peptides, such as ACE and insulin-regulated aminopeptidase (B13392206) (IRAP). osti.govresearchgate.netchemrxiv.orgacs.orgacs.org These studies can provide detailed insights into the reaction pathways, transition states, and energy barriers involved in peptide cleavage or modification. For example, QM/MM studies on ACE have explored the hydrolytic process, the role of catalytic residues, and the influence of factors like chloride ions on enzymatic activity. researchgate.netacs.org By comparing the reaction free energy landscapes for different substrates or inhibitors, QM/MM simulations can help explain the specificity and efficiency of these enzymes. chemrxiv.orgacs.org These methods allow for an atomic-level understanding of how enzymes interact with angiotensin peptides and catalyze their conversion or degradation.

In Silico Approaches for Bioactive Conformation Prediction

In silico methodologies, such as molecular modeling, molecular dynamics (MD) simulations, and molecular docking, are extensively used to predict and analyze the bioactive conformations of peptides like angiotensin amide and its related compounds. These methods help in understanding how these molecules interact with their biological targets at an atomic level.

Molecular modeling techniques are well-suited for predicting molecular properties, including the conformational characteristics of ligands such as angiotensin amide. The strength and specificity of interactions between a ligand and its receptor are crucial determinants of biological potency. Computer-aided drug design (CADD) methodologies, which include molecular modeling, have become prominent in pharmaceutical research due to their ability to predict these molecular properties and interactions iu.edu.

Molecular dynamics simulations are particularly valuable for studying the dynamic behavior and conformational changes of peptides in a simulated biological environment, such as in solution or bound to a receptor or enzyme mdpi.com. These simulations can provide detailed information on enzyme-inhibitor interactions and the stability of peptide-protein complexes over time mdpi.comfrontiersin.org. For instance, MD simulations have been used to investigate the structural and dynamical features of angiotensin peptides and their interactions with receptors like the Angiotensin II type 1 receptor (AT1R) nih.govmdpi.com. Studies on angiotensin II, the natural counterpart of angiotensin amide, have utilized MD simulations to understand the role of specific residues, such as tyrosine at position 4, in determining the molecule's conformation through interactions like hydrogen bonding with the C-terminal amide group preprints.org.

Molecular docking is another key in silico technique used to predict the binding modes and affinities of ligands to their target proteins. This method helps to visualize how a peptide might fit into the active site of an enzyme or the binding pocket of a receptor mdpi.com. For example, molecular docking studies have been employed to investigate the interaction of various peptides, including potential ACE inhibitors, with the ACE enzyme, predicting their binding poses and the nature of interactions such as hydrogen bonds and coordination with the zinc ion in the active site plos.orgmdpi.com. While docking provides a static picture of the interaction, it is often coupled with MD simulations for a more comprehensive understanding of the complex's stability and dynamic interactions mdpi.comacs.org.

Studies involving cyclic amide-linked analogs of angiotensin II have also utilized molecular modeling to suggest that specific ring structures can be accommodated in proposed bioactive conformations, such as the charge relay conformation suggested for angiotensin II nih.gov. This highlights how in silico methods can be used to validate or refine hypotheses about peptide conformation based on experimental data.

Furthermore, in silico approaches contribute to structure-activity relationship (SAR) studies by correlating predicted molecular properties and binding interactions with observed biological activities. This allows researchers to identify key structural features and conformations responsible for the peptide's activity semanticscholar.orgmdpi.com. For example, SAR studies combined with molecular modeling have been used to understand the importance of specific amino acid residues and their spatial arrangement for the activity of angiotensin II and its analogs mdpi.com.

Data derived from in silico studies can include binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), root-mean-square deviation (RMSD) values from MD simulations indicating structural stability, and predicted conformations. While specific in silico data solely focused on the bioactive conformation prediction of angiotensin amide itself were not extensively detailed in the search results beyond its mention as a compound studied computationally nih.gov, the methodologies applied to angiotensin II and its other analogs are directly relevant and indicative of the types of in silico analyses performed on such peptide structures.

For instance, studies on related angiotensin peptides and ACE inhibitors have generated data on binding affinities and interaction energies:

Peptide SequenceTargetIn Silico MethodBinding Affinity/ScoreKey InteractionsSource
Angiotensin IIAT1RMolecular Docking/MDGScore: -13.03 kcal/mol, MM-GBSA: -125.03 kcal/mol (without LVV-H7) mdpi.com; GScore: -14.67 kcal/mol, MM-GBSA: -142.81 kcal/mol (with LVV-H7) mdpi.comHydrogen bonds, hydrophobic, electrostatic, polar interactions with AT1R residues mdpi.com mdpi.com
TRP (Val-Arg-Pro)ACEMolecular DockingLowest docking score S value among VAP derivatives mdpi.comInteractions with ACE residues mdpi.com mdpi.com
FHGLPAKACEMolecular DockingBinds to active site mdpi.comHydrogen bonding, coordinates with Zn2+ mdpi.com mdpi.com
RGLPAYEACEMolecular DockingBinds to active site mdpi.comHydrogen bonding, coordinates with Zn2+ mdpi.com mdpi.com
VPSDVEFACEMolecular DockingBinds to active site mdpi.comHydrogen bonding, coordinates with Zn2+ mdpi.com mdpi.com
Glu-His-Pro-Val-LeuACEMolecular DockingGlideScore: -8.635 kJ/mol plos.orgHydrogen bonds, electrostatic interactions with ACE binding domain plos.org plos.org

The prediction of peptide 3D structures and bioactive conformations often involves specialized servers and software that utilize algorithms based on sequence information, secondary structure prediction, and force fields frontiersin.org. Tools like PEPstr and PEP-FOLD are examples of servers used for de novo peptide structure prediction frontiersin.org. Databases like BIOPEP-UWM are also valuable resources containing structural information on bioactive peptides for in silico analysis mdpi.comfrontiersin.org.

Emerging Research Avenues and Academic Perspectives

Deconvolution of Complex Angiotensin Signaling Networks

Research into angiotensin signaling networks is moving towards a more detailed understanding of the various pathways activated by different angiotensin peptides, including angiotensin amide. Angiotensin II (AngII) primarily acts through the AT1 and AT2 receptors, triggering diverse downstream effects mediated by both G protein-dependent and independent pathways. jst.go.jpnih.govfrontiersin.org Studies utilizing techniques such as label-free cell signaling pathway deconvolution, like surface plasmon resonance (SPR), are being employed to quantify the real-time cellular responses to different angiotensin peptides. nih.gov These approaches can reveal distinct response signatures for endogenous AT1R ligands such as AngII, AngIII, and AngIV, suggesting potentially distinct physiological roles for these related peptides. nih.gov For instance, research has indicated a major role for G12 in the early events of the AT1R-dependent response, followed by an ERK1/2 component in the later phase. nih.gov Furthermore, functional crosstalk between AT1R-mediated signaling cascades and other pathways is being recognized. frontiersin.org Deconvolution efforts are helping to delineate the contributions of specific signaling pathways to cellular responses, even revealing response differences associated with ligands possessing distinct pharmacological properties. nih.gov This detailed deconvolution is crucial for understanding the precise actions of angiotensin amide within this intricate network.

Rational Design of Novel Angiotensin Amide Analogues with Enhanced Selectivity

A significant area of research involves the rational design and synthesis of angiotensin amide analogues with improved selectivity for specific angiotensin receptors, particularly the AT1 and AT2 subtypes. The AT1 and AT2 receptors, while both recognizing AngII, often mediate opposing physiological effects, making subtype-selective ligands highly valuable therapeutic tools. acs.orgacs.org Challenges exist in designing such selective ligands due to the high sequence conservation within receptor subfamilies. acs.org However, strategies are being developed to fine-tune ligand selectivity. One approach involves the electronic control of ligand aromatic-prolyl interactions. acs.orgacs.org For example, modifying the amino acid at position 6 of AngII has shown promise in generating compounds with enhanced AT2 receptor selectivity. acs.orgacs.org Studies have demonstrated that AngII analogues containing electron-rich aromatic residues at position 6 exhibit increased selectivity for the AT2 receptor compared to those with electron-deficient residues. acs.org

Data on AT2R/AT1R selectivity of AngII analogues with modifications at position 6:

AnalogueSelectivity (IC50 AT1R / IC50 AT2R)
[Y]6-AII18,000-fold higher
[4-OPO3H2-F]6-AII4479
[F]6-AII4786
[4-NO2-F]6-AII694

This data illustrates how subtle structural changes can significantly impact receptor subtype selectivity. acs.org Rational design also involves incorporating conformational constraints and secondary structure mimetics into peptide sequences to influence their binding to specific receptors and improve stability. diva-portal.org Pseudopeptides incorporating turn mimetics have shown high AT2/AT1 selectivity and nanomolar affinity for the AT2 receptor. diva-portal.org

Exploration of Angiotensin Amide Analogues in Underexplored Physiological Contexts (Non-Clinical)

The exploration of angiotensin amide analogues extends to investigating their roles in physiological contexts beyond the traditionally studied cardiovascular system. While AngII's role in blood pressure regulation is well-established, other angiotensin peptides and their analogues are being studied for their effects in various tissues and systems in non-clinical settings. Research is uncovering the involvement of the renin-angiotensin system and its components in areas such as cognitive processes, inflammation, tissue repair, and regeneration. acs.orgresearchgate.net For example, AngIV appears to play a significant role in cognitive processes. Studies are exploring the potential beneficial effects of AT2 receptor stimulation in areas like the protection of the myelin sheath in autoimmune central nervous system inflammation and the inhibition of breast carcinoma cellular proliferation. acs.orgresearchgate.net The design of peptidomimetics based on angiotensin peptides, including angiotensin amide derivatives, allows for the investigation of their potential in these underexplored non-clinical contexts, aiming to overcome limitations of native peptides such as metabolic instability.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of angiotensin amide's actions necessitates the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a systems-level view of how angiotensin peptides and their receptors influence cellular and physiological processes. Bioinformatic analysis, including techniques like principal component analysis and clustering algorithms for cell population deconvolution, are being used to identify key mediators and pathways influenced by angiotensin signaling. oup.com For instance, transcriptomic studies have revealed that genetic modifications affecting components of the RAS can impact pathways related to inflammation, DNA damage, and cell death. oup.com Integrating these diverse datasets allows researchers to identify complex interactions and regulatory networks that are not apparent from studying individual molecular layers. This approach can help to elucidate the broader impact of angiotensin amide and its analogues on cellular function and tissue homeostasis.

Advances in Peptide Synthesis Technologies for Complex Angiotensin Amide Structures

The development of novel angiotensin amide analogues, particularly those with modifications for enhanced selectivity or stability, relies heavily on advanced peptide synthesis technologies. The creation of complex peptide structures, including those incorporating unnatural amino acids, conformational constraints, or post-translational modifications, requires sophisticated synthetic strategies. Advances in solid-phase peptide synthesis (SPPS), solution-phase synthesis, and hybrid approaches are crucial for efficiently and reliably producing these complex molecules. Techniques enabling the incorporation of turn mimetics or other structural modifications are essential for the rational design efforts described earlier. diva-portal.org Continuous improvements in coupling reagents, protecting group strategies, and purification methods are expanding the scope of synthesizable peptide structures, facilitating the exploration of novel angiotensin amide analogues with tailored pharmacological properties.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Angiotensin amide in experimental settings?

Angiotensin amide synthesis requires precise control of peptide bond formation and purification steps. Key steps include:

  • Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to ensure sequence fidelity.
  • Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (C₄₉H₇₀N₁₄O₁₁, 1031.17 g/mol) and structural integrity .
  • Purity validation (>95%) via analytical HPLC, with storage at -80°C in lyophilized form to prevent degradation .

For reproducibility, document reaction conditions (temperature, solvent ratios) and cite established protocols for known compounds. Novel synthesis methods must include raw spectral data in supplementary materials .

Q. How can researchers design functional assays to evaluate Angiotensin amide’s bioactivity in blood pressure regulation?

Functional assays should integrate:

  • In vitro receptor binding assays : Use radiolabeled Angiotensin II (AT₁/AT₂ receptors) to measure competitive displacement by Angiotensin amide.
  • Ex vivo vascular tension studies : Isolated rat aortic rings pre-treated with receptor antagonists (e.g., losartan for AT₁) to isolate amide-specific effects .
  • Dose-response curves : Quantify EC₅₀ values and compare with Angiotensin II to assess potency differences due to the amide modification. Ensure statistical rigor by including replicates (n ≥ 3) and controls (vehicle, positive/negative controls). Raw data and analysis scripts should be archived for peer review .

Q. What analytical methods are critical for assessing Angiotensin amide stability under physiological conditions?

Stability studies should address:

  • Degradation kinetics : Incubate the peptide in simulated physiological buffers (pH 7.4, 37°C) and quantify remaining intact peptide via LC-MS/MS over 24–72 hours.
  • Enzymatic susceptibility : Expose to proteases (e.g., aminopeptidases) to identify cleavage sites and half-life.
  • Thermodynamic stability : Use differential scanning calorimetry (DSC) to monitor thermal denaturation profiles. Report deviations from ideal conditions (e.g., pH/temperature fluctuations) and validate assays with reference standards .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo studies involving Angiotensin amide?

Contradictions often arise from differences in bioavailability or receptor interaction dynamics. To resolve discrepancies:

  • Comparative pharmacokinetic analysis : Measure plasma/tissue concentrations of Angiotensin amide in vivo using radiotracer techniques and correlate with in vitro EC₅₀ values.
  • Receptor localization studies : Use immunohistochemistry to map AT₁/AT₂ receptor distribution in target tissues (e.g., renal vasculature) and assess accessibility.
  • Computational modeling : Simulate receptor-ligand binding affinities with molecular dynamics to identify structural determinants of activity . Transparently report limitations (e.g., species-specific receptor variants) and use sensitivity analyses to quantify uncertainty .

Q. What experimental frameworks are optimal for investigating Angiotensin amide’s role in multi-organ systems (e.g., renal vs. cardiovascular effects)?

Multi-organ studies require:

  • Integrated physiological models : Use telemetry-instrumented rodents to simultaneously monitor blood pressure, glomerular filtration rate (GFR), and electrolyte balance.
  • Tissue-specific knockout models : CRISPR/Cas9-modified AT₁/AT₂ receptors in select organs to isolate amide-mediated pathways.
  • Multi-omics integration : Combine transcriptomics (RNA-seq of renal/cardiac tissues) and metabolomics (LC-MS profiling) to map systemic effects. Pre-register hypotheses to avoid data dredging and prioritize mechanistic over correlative findings .

Q. How can researchers leverage AI-driven tools to resolve data inconsistencies in Angiotensin amide studies?

AI applications include:

  • Meta-analysis automation : Train natural language processing (NLP) models to extract dose-response data from heterogeneous literature and identify outliers .
  • Predictive modeling : Use graph neural networks (GNNs) to predict amide-receptor interactions from structural databases (e.g., PDB).
  • Bias detection : Deploy algorithms to flag confounding variables (e.g., batch effects in HPLC data) and recommend normalization strategies. Validate AI outputs against experimental benchmarks and disclose training datasets to ensure reproducibility .

Methodological Considerations

Q. What statistical approaches are essential for analyzing dose-dependent effects of Angiotensin amide?

  • Non-linear regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism or R’s drc package.
  • Error propagation : Calculate confidence intervals for EC₅₀/IC₅₀ values via bootstrap resampling.
  • Multiplicity corrections : Apply Benjamini-Hochberg adjustments for high-throughput screens (e.g., receptor isoform panels). Publish raw datasets and code repositories to facilitate reanalysis .

Q. How should ethical guidelines shape in vivo studies of Angiotensin amide’s hypertensive effects?

  • 3Rs compliance : Minimize animal use via power analysis and adopt non-invasive monitoring (e.g., tail-cuff measurements).
  • Clinical relevance : Justify translational potential through systematic reviews of human angiotensin pathway studies .
  • Data sharing : Deposit de-identified datasets in public repositories (e.g., NCBI’s GEO) to reduce redundant experimentation. Document ethical approvals and adverse events transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.